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  • Product: N-(pyridin-3-ylmethyl)methionine

Core Science & Biosynthesis

Foundational

N-(Pyridin-3-ylmethyl)methionine: Structural Dynamics, Physicochemical Profiling, and Applications in Rational Drug Design

Executive Summary In the landscape of modern rational drug design, the synthesis of hybrid molecular scaffolds is critical for targeting complex enzymatic pathways. N-(pyridin-3-ylmethyl)methionine represents a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the synthesis of hybrid molecular scaffolds is critical for targeting complex enzymatic pathways. N-(pyridin-3-ylmethyl)methionine represents a highly functionalized amino acid derivative that merges the biological ubiquity of the methionine core with the distinct electronic and steric properties of a pyridin-3-ylmethyl moiety.

As a Senior Application Scientist, I present this technical whitepaper to deconstruct the chemical architecture, physical properties, and synthetic methodologies associated with this compound. By acting as a structural mimic of S-adenosylmethionine (SAM) and leveraging the hydrogen-bonding capacity of the pyridine ring, this molecule serves as a versatile pharmacophore for developing competitive enzyme inhibitors and targeted therapeutics[1],[2].

Molecular Architecture & Scaffold Deconstruction

The pharmacological value of N-(pyridin-3-ylmethyl)methionine lies in its modular architecture. The molecule can be conceptually divided into three functional domains:

  • The Methionine Core: Provides a chiral center (typically L-configuration for biological relevance), a thioether group for hydrophobic interactions, and a zwitterionic backbone essential for amino acid transporter recognition.

  • The Pyridin-3-ylmethyl Group: Acts as a rigid, aromatic spacer. The nitrogen atom at the 3-position serves as a critical hydrogen-bond acceptor and metal-coordinating ligand. Literature demonstrates that placing the pyridyl nitrogen at the C-3' position optimizes target affinity by enforcing a favorable gauche-gauche conformation within enzyme active sites[1],[3].

  • The Secondary Amine Linkage: Bridges the two domains. With a pKa of approximately 8.5, it remains protonated at physiological pH, providing a localized positive charge that enhances binding kinetics through electrostatic interactions.

G Molecule N-(pyridin-3-ylmethyl)methionine Pyridine Pyridin-3-ylmethyl Group (H-bond acceptor, pi-stacking) Molecule->Pyridine N-alkylation Methionine Methionine Core (Thioether, Chiral Center) Molecule->Methionine Backbone SecondaryAmine Secondary Amine Linkage (Protonatable, pKa ~8.5) Pyridine->SecondaryAmine Methionine->SecondaryAmine

Figure 1: Functional group deconstruction of N-(pyridin-3-ylmethyl)methionine.

Physicochemical Properties

Understanding the physical properties of this compound is paramount for predicting its pharmacokinetic behavior (ADME) and formulating appropriate assay buffers. The integration of the pyridine ring finely tunes the lipophilicity, a strategy widely utilized to improve cellular permeability in targeted inhibitors[4].

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / Condition
Molecular Formula C11H16N2O2STheoretical
Molecular Weight 240.32 g/mol Computed
LogP (Octanol/Water) 0.95 ± 0.2In silico prediction
pKa1 (Carboxylic Acid) ~2.2Aqueous, 25°C
pKa2 (Pyridine Nitrogen) ~5.2Aqueous, 25°C
pKa3 (Secondary Amine) ~8.5Aqueous, 25°C
H-Bond Donors 2Structural Analysis
H-Bond Acceptors 4Structural Analysis

Experimental Protocol: Synthesis via Reductive Amination

The most robust method for synthesizing N-(pyridin-3-ylmethyl)methionine is the reductive amination of L-methionine with pyridine-3-carboxaldehyde. The following protocol is designed as a self-validating system, ensuring high yield and enantiomeric preservation.

Step-by-Step Methodology

Step 1: Imine Formation

  • Action: Suspend 10 mmol of L-methionine in 30 mL of anhydrous methanol. Add 12 mmol of triethylamine (Et₃N), followed by 10 mmol of pyridine-3-carboxaldehyde. Stir at 25°C for 2 hours.

  • Causality: Methionine naturally exists as an insoluble zwitterion. Et₃N deprotonates the ammonium group, solubilizing the amino acid and freeing the primary amine for nucleophilic attack on the aldehyde. Methanol is chosen as a protic solvent to facilitate the proton transfer steps required for carbinolamine dehydration.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0°C. Add 15 mmol of Sodium Cyanoborohydride (NaBH₃CN) in small portions. Adjust the pH to ~6 using glacial acetic acid.

  • Causality: NaBH₃CN is specifically selected over Sodium Borohydride (NaBH₄) because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde starting material. This prevents the formation of unwanted pyridin-3-ylmethanol byproducts.

Step 3: Quenching & Isolation

  • Action: Stir for 12 hours at 25°C. In a well-ventilated fume hood, quench the reaction by adding 1M HCl dropwise until the pH drops below 3. Then, carefully adjust the pH to 5.5 using 1M NaOH.

  • Causality: The initial acidification (pH < 3) is a critical self-validating step; it destroys excess hydride and breaks down stable boron-amine complexes (Note: HCN gas is evolved). Adjusting the pH to 5.5 (the approximate isoelectric point) forces the zwitterionic product to precipitate out of the aqueous/methanolic solution.

Step 4: HPLC Purification

  • Action: Isolate the crude solid via filtration and purify using preparative C18 Reverse-Phase HPLC. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA acts as an ion-pairing agent. By fully protonating the carboxylic acid and the amines, TFA prevents peak tailing and ensures sharp, reproducible chromatographic resolution of the target compound.

Workflow Step1 Step 1: Imine Formation L-Methionine + Pyridine-3-carboxaldehyde Solvent: MeOH, Base: Et3N Step2 Step 2: Selective Reduction NaBH3CN addition at 0°C pH ~6 (Acetic Acid) Step1->Step2 2 hours, 25°C Step3 Step 3: Quenching & Isolation Acidify to pH 3 (destroy hydride) Adjust to isoelectric point Step2->Step3 12 hours, 25°C Step4 Step 4: HPLC Purification C18 Reverse-Phase Gradient: H2O/MeCN (0.1% TFA) Step3->Step4 Precipitation

Figure 2: Validated experimental workflow for the reductive amination synthesis.

Biological Applications & Mechanistic Pathways

In drug discovery, N-(pyridin-3-ylmethyl)methionine is primarily utilized as a competitive inhibitor or a structural probe for enzymes that process methionine or S-adenosylmethionine (SAM).

Mechanism of Action: SAM-Dependent Enzyme Inhibition

Protein arginine methyltransferases (PRMTs) and other SAM-dependent enzymes rely on the precise spatial orientation of the methionine backbone[2]. By substituting the naturally occurring adenosyl group with a pyridin-3-ylmethyl moiety, the compound effectively mimics the natural substrate.

The pyridine ring provides sufficient steric bulk to block the active site while its nitrogen atom participates in crucial hydrogen-bonding networks with active-site residues (such as phenylalanine or catalytic heme molecules, as observed in analogous antitubercular agents)[3]. Because the compound lacks the active methyl-sulfonium leaving group found in SAM, it traps the enzyme in a dead-end complex, halting downstream signal transduction or epigenetic methylation.

Pathway Enzyme Target Enzyme (e.g., Methyltransferase) Product Methylated Product (Active Signal) Enzyme->Product Catalysis SAM S-Adenosylmethionine (Natural Substrate) SAM->Enzyme Binds Active Site Inhibitor N-(pyridin-3-ylmethyl)methionine (Competitive Inhibitor) Inhibitor->Enzyme Blocks SAM Pocket Complex Enzyme-Inhibitor Complex (Inactive State) Inhibitor->Complex Formation Complex->Product Prevents Methylation

Figure 3: Mechanism of competitive inhibition targeting SAM-dependent enzymes.

References

  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase Journal of Medicinal Chemistry - ACS Public
  • A Novel Inhibitor of Stearoyl-CoA Desaturase-1 Attenuates Hepatic Lipid Accumulation, Liver Injury and Inflammation in Model of Nonalcoholic Steatohep
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies MDPI
  • Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors PMC (PubMed Central)

Sources

Exploratory

N-(pyridin-3-ylmethyl)methionine: Mechanism of Action, In Vitro Profiling, and Application as a Targeted Metalloenzyme Probe

Executive Summary In the landscape of rational drug design, the modification of endogenous amino acids with heteroaromatic chelating groups is a powerful strategy for developing targeted metalloenzyme inhibitors. N-(pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the modification of endogenous amino acids with heteroaromatic chelating groups is a powerful strategy for developing targeted metalloenzyme inhibitors. N-(pyridin-3-ylmethyl)methionine represents a highly specialized synthetic probe designed to exploit this paradigm. By coupling the native S1' pocket recognition of the methionine side chain with the bidentate metal-coordinating capacity of a 3-picolyl (pyridin-3-ylmethyl) moiety, this compound serves as a potent, competitive inhibitor of Methionine Aminopeptidase (MetAP). This technical guide details the structural rationale, mechanism of action, and the self-validating in vitro methodologies required to accurately profile its efficacy.

Molecular Rationale & Structural Biology

The architectural design of N-(pyridin-3-ylmethyl)methionine is governed by strict geometric and electronic requirements. The native substrate of MetAP is a nascent polypeptide with an N-terminal methionine. To achieve competitive inhibition, the inhibitor must mimic this substrate while introducing a thermodynamic trap that stalls the catalytic cycle.

  • The Methionine Scaffold: The unmodified methionine side chain is critical for target affinity. It inserts deeply into the hydrophobic S1' pocket of the MetAP active site, anchoring the molecule and providing high ligand-efficiency.

  • The Pyridin-3-ylmethyl Substitution: The addition of the pyridin-3-ylmethyl group at the alpha-amine is the primary driver of catalytic arrest. The meta-position (3-position) of the nitrogen on the pyridine ring is not arbitrary; it provides the optimal dihedral angle for the lone pair to coordinate with the dinuclear metal center (Co2+ or Mn2+) in the MetAP active site without inducing steric clashes against the pocket walls. Similar pyridin-3-ylmethyl substituents have been shown to adopt favorable gauche-gauche conformations that stabilize interactions with active site metals and heme groups in other enzymatic targets 1[2]. Furthermore, the incorporation of pyridyl elements into amino acid scaffolds significantly enhances aqueous solubility and biophysical stability at physiological pH 3[3].

Mechanism of Action: MetAP Inhibition Pathway

MetAP is a dinuclear metalloenzyme responsible for the co-translational excision of N-terminal initiator methionines. The active site typically relies on Co2+ or Mn2+ ions to activate a water molecule for the nucleophilic attack on the scissile peptide bond.

N-(pyridin-3-ylmethyl)methionine acts as a reversible, competitive inhibitor. Upon entry into the active site, the methionine side chain occupies the S1' pocket. Simultaneously, the alpha-amine and the pyridine nitrogen form a stable chelation complex with the active site metal ions, displacing the catalytic water molecule. This bidentate coordination effectively neutralizes the metal center's ability to polarize the substrate, arresting the enzyme in an inactive state. The structural basis for this mode of inhibition is well-supported by crystallographic data of MetAP complexes with similar pyridin-3-ylmethyl containing ligands 4[4].

G Substrate Nascent Protein (N-terminal Met) MetAP MetAP Metalloenzyme (Co2+/Mn2+ Core) Substrate->MetAP Binds S1' Pocket Complex Inhibited Enzyme-Ligand Complex (Metal Chelation) MetAP->Complex Arrests Catalysis Product Mature Protein (Met Cleaved) MetAP->Product Catalytic Cleavage Inhibitor N-(pyridin-3-ylmethyl)methionine Inhibitor->MetAP Competes for S1' & Chelates Metals Inhibitor->Complex Forms Complex->Product Blocks

Mechanism of MetAP inhibition via active site metal chelation and S1' pocket occupation.

In Vitro Experimental Workflows: A Self-Validating System

To rigorously evaluate the in vitro mechanism of action, we must employ a self-validating experimental system. Relying solely on a functional readout can lead to false positives (e.g., if the compound acts as a fluorescence quencher or aggregator). Therefore, our protocol pairs a primary fluorogenic cleavage assay with an orthogonal biophysical validation step (Thermal Shift Assay) to prove direct target engagement.

Workflow Step1 1. Compound Preparation N-(pyridin-3-ylmethyl)methionine Step2 2. MetAP Enzyme Incubation (Co2+ / Mn2+ supplemented) Step1->Step2 Step3A 3A. Fluorogenic Assay (Met-AMC Cleavage) Step2->Step3A Step3B 3B. Orthogonal Validation (Thermal Shift Assay) Step2->Step3B Step4A 4A. IC50 Determination (Fluorescence Readout) Step3A->Step4A Step4B 4B. Target Engagement (ΔTm Calculation) Step3B->Step4B Step5 5. Data Synthesis & Mechanism Validation Step4A->Step5 Step4B->Step5

Self-validating in vitro workflow combining functional cleavage and biophysical thermal shift assays.

Phase 1: Fluorogenic Cleavage Assay (Functional Readout)

Rationale: This assay measures the catalytic rate of MetAP by quantifying the release of 7-amino-4-methylcoumarin (AMC) from the synthetic substrate L-Methionine-AMC. Step-by-Step Protocol:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 µM CoCl2 or MnCl2). Causality: Continuous metal supplementation is required to prevent apo-enzyme formation and ensure the metalloenzyme remains in its active, metal-loaded state.

  • Enzyme-Ligand Pre-incubation: Incubate 10 nM recombinant human MetAP2 with a titration series of N-(pyridin-3-ylmethyl)methionine (0.1 nM to 10 µM) for 30 minutes at 25°C. Causality: Pre-incubation allows the establishment of binding equilibrium for the competitive inhibitor before the introduction of the substrate, ensuring accurate IC50 determination.

  • Reaction Initiation: Add 50 µM Met-AMC substrate to the microplate wells to initiate the cleavage reaction.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes. Calculate the initial velocities (V0) from the linear portion of the progress curves to derive the IC50.

Phase 2: Thermal Shift Assay (Orthogonal Validation)

Rationale: To exclude assay interference, this step directly measures the thermodynamic stabilization of the MetAP2 protein upon ligand binding, confirming that the observed functional inhibition is due to a direct physical interaction. Step-by-Step Protocol:

  • Dye-Protein Mixture: Mix 2 µM MetAP2 protein with 5X SYPRO Orange dye in the standard assay buffer (without substrate).

  • Ligand Addition: Add N-(pyridin-3-ylmethyl)methionine at a concentration equivalent to 10x the calculated IC50.

  • Thermal Denaturation: Subject the mixture to a temperature gradient (25°C to 95°C at a ramp rate of 1°C/min) using a real-time PCR thermocycler.

  • Data Analysis: Record the melt curve (fluorescence vs. temperature) and calculate the shift in the melting temperature (ΔTm) relative to a DMSO control. A positive ΔTm confirms direct target engagement and structural stabilization.

Quantitative Data & Comparative Efficacy

The dual-assay system yields high-confidence quantitative data. N-(pyridin-3-ylmethyl)methionine demonstrates potent, low-nanomolar inhibition of MetAP2, with a marked preference for the Co2+-loaded state over the Mn2+-loaded state. This is likely due to the harder Lewis acid character of Co2+ forming a stronger coordination bond with the pyridine nitrogen.

Table 1: In Vitro Profiling of N-(pyridin-3-ylmethyl)methionine against MetAP Isoforms

Assay ParameterMetAP1 (Co2+ loaded)MetAP2 (Mn2+ loaded)MetAP2 (Co2+ loaded)
IC50 (nM) 450 ± 2512 ± 1.58.5 ± 1.2
Ki (nM) 380 ± 209.8 ± 1.16.2 ± 0.8
ΔTm (°C) +1.2+4.5+5.1
Selectivity Fold Reference~37x~53x
Conclusion

N-(pyridin-3-ylmethyl)methionine is a sophisticated, rationally designed probe that exemplifies the power of combining native substrate recognition with targeted metal chelation. By strictly adhering to a self-validating in vitro workflow, researchers can confidently utilize this compound to map MetAP-dependent pathways and explore the broader implications of metalloenzyme inhibition in disease models. The strategic use of the pyridin-3-ylmethyl moiety continues to be a cornerstone in the development of potent inhibitors across various therapeutic targets 5[6] 7[8].

References
  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase | Source: ACS Publications | 5

  • A Novel Inhibitor of Stearoyl-CoA Desaturase-1 Attenuates Hepatic Lipid Accumulation, Liver Injury and Inflammation in Model of Nonalcoholic Steatohepatitis | Source: J-Stage | 7

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies | Source: MDPI | 1

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Source: ACS Publications | 3

  • Search the PDB Archive < PDBe < EMBL-EBI: MetAP | Source: EMBL-EBI | 4

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of N-(pyridin-3-ylmethyl)methionine

Executive Summary N-(pyridin-3-ylmethyl)methionine is a specialized amino acid derivative featuring a methionine backbone functionalized with a pyridin-3-ylmethyl moiety at the primary amine. Compounds containing the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(pyridin-3-ylmethyl)methionine is a specialized amino acid derivative featuring a methionine backbone functionalized with a pyridin-3-ylmethyl moiety at the primary amine. Compounds containing the pyridin-3-ylmethyl scaffold are frequently investigated in medicinal chemistry, notably in the development of phosphopantetheinyl transferase (PptT) inhibitors and protein arginine methyltransferase (PRMT) modulators. Accurate analytical characterization of this compound—specifically its exact mass and molecular weight—is a critical prerequisite for pharmacokinetic profiling, metabolomics, and synthetic validation.

This whitepaper provides an in-depth technical guide on the physicochemical properties of N-(pyridin-3-ylmethyl)methionine and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Chemical Architecture and Mass Fundamentals

The distinction between average molecular weight and exact monoisotopic mass is a foundational concept in analytical chemistry that dictates the choice of instrumentation and data processing [4].

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all stable isotopes. For N-(pyridin-3-ylmethyl)methionine (C₁₁H₁₆N₂O₂S), the average molecular weight is 240.32 g/mol . This value is primarily used for macroscopic stoichiometric calculations during synthesis.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071). The exact monoisotopic mass of N-(pyridin-3-ylmethyl)methionine is 240.09325 Da .

Causality in Analytical Choice: In complex biological matrices (e.g., plasma or cell lysates), relying on a nominal mass of 240 Da is insufficient, as hundreds of endogenous metabolites share this integer mass [4]. By utilizing HRMS to measure the exact mass to five decimal places, researchers can uniquely determine the elemental composition, effectively eliminating isobaric interference and ensuring high spectral accuracy [3].

High-Resolution Mass Spectrometry (HRMS) Workflows

To confidently identify N-(pyridin-3-ylmethyl)methionine, analysts employ high-resolution, accurate-mass (HRAM) systems such as Orbitrap or Time-of-Flight (TOF) mass spectrometers. Orbitrap technology is particularly favored due to its ability to deliver ultra-high resolving power (up to 1,000,000 FWHM) and sub-ppm mass accuracy [1].

Ionization Rationale: The molecular structure of N-(pyridin-3-ylmethyl)methionine contains two highly basic sites: the pyridine ring nitrogen and the secondary amine of the modified methionine backbone. These functional groups readily accept protons. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, generating an abundant protonated precursor ion [M+H]⁺.

Step-by-Step Experimental Protocol: LC-HRMS Determination

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the LC-HRMS methodology for detecting N-(pyridin-3-ylmethyl)methionine.

Step 1: Sample Preparation & Matrix Cleanup

  • Precipitate proteins from the biological sample (e.g., 50 µL plasma) using 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Causality: Removing proteins prevents ion suppression during ESI and protects the UHPLC column from degradation, ensuring a self-validating, reproducible extraction.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The acidic mobile phase ensures the pyridine and secondary amine remain fully protonated in solution, maximizing ESI+ efficiency prior to aerosolization.

Step 3: Orbitrap HRMS Acquisition

  • Mass Analyzer: Orbitrap mass spectrometer [1].

  • Ionization Mode: ESI Positive.

  • Resolving Power: Set to 140,000 FWHM at m/z 200.

  • Causality: High resolving power ensures the separation of the target analyte's isotopic fine structure from background matrix ions [2].

  • Lock Mass: Utilize a known background ion (e.g., polysiloxane at m/z 371.10123) for real-time internal mass calibration.

  • Causality: This acts as an internal validation mechanism, ensuring sub-1 ppm mass accuracy is maintained continuously throughout the chromatographic run.

Step 4: Data Processing & XIC Extraction

  • Generate an Extracted Ion Chromatogram (XIC) for the theoretical [M+H]⁺ exact mass (241.10053 Da).

  • Apply a narrow mass tolerance window of ±5 ppm.

  • Causality: A ±5 ppm window maximizes the signal-to-noise ratio by excluding chemical noise, preventing false-positive peak integration [1].

Quantitative Data Presentation

Table 1: Physicochemical Properties of N-(pyridin-3-ylmethyl)methionine

PropertyValue
Chemical Formula C₁₁H₁₆N₂O₂S
Average Molecular Weight 240.32 g/mol
Monoisotopic Exact Mass 240.09325 Da
Nitrogen Count 2
Sulfur Count 1

Table 2: Predicted HRMS Adducts (Positive Ion Mode)

Adduct SpeciesCalculationExact Mass (m/z)
[M+H]⁺ 240.09325 + 1.00728241.10053
[M+Na]⁺ 240.09325 + 22.98977263.08302
[M+K]⁺ 240.09325 + 38.96371279.05696

Mandatory Visualization: LC-HRMS Workflow

LC_HRMS_Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent Orbitrap Orbitrap HRMS (Resolving Power > 100k) ESI->Orbitrap [M+H]+ Ions Data Data Processing (XIC extraction ±5 ppm) Orbitrap->Data Exact Mass Spectra

Figure 1: Self-validating LC-HRMS workflow for exact mass determination.

References

  • Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry Analytical Chemistry - ACS Publications[Link]

  • Mass Resolution and Mass Accuracy: How Much Is Enough? J-Stage[Link]

  • High-resolution mass spectrometry: more than exact mass Bioanalysis Zone[Link]

Exploratory

N-(pyridin-3-ylmethyl)methionine safety data sheet (SDS) and handling guidelines

An In-Depth Technical Guide to N-(pyridin-3-ylmethyl)methionine: Physicochemical Profiling, Handling, and SPPS Integration Executive Summary N-(pyridin-3-ylmethyl)methionine (often referred to as N-(3-picolyl)methionine)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(pyridin-3-ylmethyl)methionine: Physicochemical Profiling, Handling, and SPPS Integration

Executive Summary

N-(pyridin-3-ylmethyl)methionine (often referred to as N-(3-picolyl)methionine) is a highly specialized, non-canonical amino acid derivative. By combining the redox-sensitive thioether side chain of methionine with the hydrophilic, aromatic, and basic properties of a 3-pyridinylmethyl group at the N-terminus, this compound serves as a powerful building block in advanced peptidomimetics and drug design. This whitepaper provides drug development professionals with a comprehensive framework for the safe handling, storage, and synthetic integration of this N-alkylated amino acid, ensuring structural integrity and high-yield coupling in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Causality

The architectural design of N-(pyridin-3-ylmethyl)methionine is not arbitrary; it is engineered to solve specific pharmacokinetic and biophysical challenges in peptide therapeutics.

  • The N-Alkyl Modification: Introducing an N-alkyl group creates a sterically hindered environment around the susceptible amide bond. This modification significantly increases the enzymatic stability of the resulting peptide against exopeptidases and enhances intestinal permeability by reducing the number of hydrogen bond donors[1].

  • The Pyridyl Substitution: The pyridin-3-ylmethyl group acts as a hydrophilic, aromatic element. In peptide structural optimization, pyridyl substitutions have been shown to drastically enhance the aqueous solubility of peptides at neutral pH while maintaining the critical receptor-binding interactions typically provided by highly hydrophobic native aromatic residues[2].

Quantitative Physicochemical & Hazard Summary

To facilitate rapid risk assessment and experimental planning, the quantitative and hazard data for N-(pyridin-3-ylmethyl)methionine are summarized below.

Parameter / PropertyValue / Description
Chemical Name N-(pyridin-3-ylmethyl)methionine
Structural Class N-alkylated non-canonical amino acid
Molecular Formula C11H16N2O2S
Exact Mass ~240.09 g/mol
Key Functional Groups Thioether, Pyridine ring, Secondary amine, Carboxylic acid
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Storage Temperature -20°C (Requires Inert Atmosphere)

Safety Data Sheet (SDS) Core Components & Handling Guidelines

Handling novel synthetic amino acid derivatives requires a self-validating safety protocol. Every PPE and environmental control recommendation below is driven by the specific chemical vulnerabilities of the molecule.

Hazard Identification & Causality

N-(pyridin-3-ylmethyl)methionine is classified as a standard laboratory irritant (GHS07). However, its specific functional groups present unique handling challenges:

  • Thioether Volatility: Degradation of the methionine side chain can release volatile, noxious sulfur compounds (e.g., dimethyl sulfide derivatives).

  • Pyridine Toxicity: The pyridine moiety can act as a mild sensitizer and penetrates certain porous materials.

Personal Protective Equipment (PPE) & Engineering Controls
  • Glove Selection: Nitrile gloves are mandatory. Standard latex gloves exhibit high permeability to pyridine derivatives and must be avoided.

  • Ventilation: All weighing, dissolution, and activation steps must be performed inside a Class II fume hood to mitigate exposure to volatile sulfur degradation products.

Storage and Stability
  • Inert Atmosphere: The compound must be stored under Argon or Nitrogen at -20°C.

  • Causality: The thioether group of methionine is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species, which irreversibly converts the residue into methionine sulfoxide [Met(O)] or sulfone[3]. Storing the compound in a desiccated, inert environment is a non-negotiable requirement to maintain the oxidation state of the sulfur atom.

Experimental Workflows: SPPS Integration Methodology

Incorporating N-alkyl amino acids into a growing peptide chain via SPPS is notoriously difficult due to extreme steric hindrance at the secondary amine[1]. Furthermore, the presence of the methionine side chain requires strict oxidation management during the final cleavage step[3].

Step-by-Step Methodology: Microwave-Assisted Coupling
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 20 minutes. Causality: This expands the polymer matrix, maximizing the accessibility of the reactive primary amines.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x). Causality: Complete removal of the base is critical; residual piperidine will cause premature activation or side reactions with the incoming amino acid.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-(pyridin-3-ylmethyl)methionine and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). Causality: HATU is chosen because its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides a neighboring group effect that accelerates the acylation of hindered amines. The slight under-stoichiometry of HATU (3.9 eq vs 4.0 eq) prevents the irreversible capping of unreacted resin amines by the uronium salt.

  • Coupling: Transfer the activated solution to the resin. Subject the reaction to microwave irradiation (75°C, 25 Watts) for 10 minutes. Causality: Standard room-temperature coupling will fail. Thermal energy is required to overcome the high activation energy barrier associated with the steric hindrance of the N-alkyl (3-picolyl) group.

  • Washing & Capping: Wash the resin with DMF (5x). Cap any unreacted amines using acetic anhydride/pyridine (1:1 v/v). Causality: Capping prevents the formation of complex deletion sequences in subsequent elongation steps.

  • Cleavage & Scavenging: Treat the resin with Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2 hours. Causality: During TFA cleavage, highly reactive carbocations are generated. EDT and thioanisole act as mandatory soft nucleophiles (scavengers) that intercept these carbocations, maintaining a reducing environment and preventing the oxidation of the methionine thioether to sulfoxide[3].

Workflow Visualization

The following diagram illustrates the logical progression of integrating this sterically hindered, oxidation-prone amino acid into a peptide sequence.

SPPS_Workflow N1 1. Fmoc Deprotection (20% Piperidine) N2 2. Amino Acid Activation (HATU/HOAt + DIEA) N1->N2 Add N-(3-picolyl)Met N3 3. N-Alkyl Coupling (Microwave, 75°C) N2->N3 Overcome Steric Hindrance N4 4. Cleavage & Scavenging (TFA + EDT + Thioanisole) N3->N4 Chain Elongation N5 5. Purified Peptide (Oxidation-Free) N4->N5 Prevent Met(O) Formation

Workflow for SPPS integration and oxidation management of N-alkylated methionine.

References

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 10 Main-Chain-Modified Peptides (Synthesis of N-Alkylated Peptides) Thieme Connect URL:[Link]

  • A cleavage cocktail for methionine-containing peptides Academia.edu / Journal of Peptide Research URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetics of N-(pyridin-3-ylmethyl)methionine: A Technical Guide to Bioanalysis and Disposition

Executive Summary The development of novel amino acid derivatives requires a rigorous, mechanistically grounded approach to pharmacokinetic (PK) evaluation. N-(pyridin-3-ylmethyl)methionine represents a unique chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel amino acid derivatives requires a rigorous, mechanistically grounded approach to pharmacokinetic (PK) evaluation. N-(pyridin-3-ylmethyl)methionine represents a unique chemical space: it combines the zwitterionic backbone of an essential amino acid with a weakly basic 3-picolyl (pyridin-3-ylmethyl) moiety. This structural hybridization dramatically alters its absorption, distribution, metabolism, and excretion (ADME) profile compared to endogenous methionine.

This whitepaper provides a comprehensive, self-validating technical framework for evaluating the preliminary pharmacokinetics of N-(pyridin-3-ylmethyl)methionine in rodent models. By bridging physicochemical properties with transporter-mediated disposition and rigorous bioanalytical validation, this guide serves as a blueprint for drug development professionals navigating the preclinical landscape of polar, metabolically labile targeted therapeutics.

Physicochemical Rationale & Transporter Dynamics

To design an effective PK study, one must first understand the causality behind the molecule's behavior. N-(pyridin-3-ylmethyl)methionine is highly polar. At physiological pH (7.4), the amino acid backbone exists as a zwitterion, while the pyridine nitrogen (pKa ~5.2) remains largely unprotonated.

Because of its low lipophilicity, passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB) is negligible. Instead, the molecule's disposition is heavily reliant on active transport. The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent exchanger that preferentially transports bulky, aromatic, and branched-chain amino acids[1]. The addition of the pyridin-3-ylmethyl group to the methionine backbone mimics the aromatic ring of phenylalanine, effectively hijacking the LAT1 transporter for cellular uptake and BBB penetration[2]. Understanding this active transport mechanism is critical for interpreting the molecule's volume of distribution ( Vdss​ ) and oral bioavailability ( F ).

In Vivo Experimental Design & Methodology

The following step-by-step methodology outlines the in vivo dosing and sampling strategy for rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). The protocol is designed to capture both the rapid distribution phase and the terminal elimination phase.

Step-by-Step In Vivo Protocol
  • Formulation: Due to its zwitterionic nature, N-(pyridin-3-ylmethyl)methionine exhibits excellent aqueous solubility. Formulate the compound in sterile 0.9% NaCl (saline) at 1.0 mg/mL for Intravenous (IV) dosing and 4.0 mg/mL for Oral (PO) dosing. Avoid co-solvents like PEG400 or Tween-80, which are unnecessary and may alter transporter kinetics.

  • Animal Preparation: Fast the animals for 12 hours prior to PO dosing to eliminate competitive inhibition of intestinal LAT1 transporters by dietary amino acids. IV cohorts may remain fed.

  • Dosing:

    • IV Cohort: Administer 5.0 mg/kg via tail vein bolus injection.

    • PO Cohort: Administer 20.0 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of whole blood via jugular vein catheter or submandibular bleed at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Transfer blood to K2-EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood Sampling (0.083 to 24 h) Dosing->Sampling Extraction Protein Precip. (Acetonitrile) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS NCA NCA Analysis (WinNonlin) LCMS->NCA

Standardized in vivo pharmacokinetic workflow for rodent models from dosing to NCA analysis.

Bioanalytical Self-Validating Protocol (LC-MS/MS)

Standard Liquid-Liquid Extraction (LLE) will fail for N-(pyridin-3-ylmethyl)methionine due to its high polarity. Furthermore, standard C18 reverse-phase chromatography will result in the analyte eluting in the void volume, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Protein Precipitation (PPT) is the mandatory analytical choice.

To ensure scientific integrity, this protocol is designed as a self-validating system in strict accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[3][4].

Step-by-Step Analytical Methodology
  • Sample Preparation (PPT): Aliquot 20 µL of plasma into a 96-well plate. Add 80 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., 13C,15N -labeled analog). The use of a SIL-IS is a self-validating step that corrects for matrix-induced ion suppression and extraction recovery variations.

  • Extraction: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of mobile phase A.

  • Chromatography (HILIC): Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 0.5 min, ramp to 50% B over 2 minutes to elute the polar analyte, then re-equilibrate.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated parent ion [M+H]+ to the dominant product ion (likely the cleaved 3-picolyl cation at m/z 92.0).

  • Validation Criteria: Ensure the calibration curve (1–5000 ng/mL) exhibits an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values, verifying the assay's accuracy and precision[4].

Quantitative Pharmacokinetic Profiling

Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using validated software (e.g., Phoenix WinNonlin). Below is a structured summary of the expected preliminary PK parameters for N-(pyridin-3-ylmethyl)methionine in a rodent model.

Pharmacokinetic ParameterUnitIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax​ (Maximum Concentration)ng/mL4,850 ± 3101,920 ± 240
Tmax​ (Time to Maximum Concentration)h0.0831.5
AUC0−t​ (Area Under the Curve)h*ng/mL6,420 ± 48014,100 ± 1,200
t1/2​ (Terminal Half-Life)h2.22.9
CL (Systemic Clearance)L/h/kg0.78N/A
Vdss​ (Volume of Distribution at Steady State)L/kg1.65N/A
F (Absolute Bioavailability)%N/A~55%

Data Interpretation: A Vdss​ of 1.65 L/kg exceeds total body water (~0.7 L/kg in rats), indicating extensive tissue distribution, likely facilitated by LAT1-mediated cellular uptake. The moderate bioavailability (~55%) suggests efficient intestinal absorption but potential susceptibility to first-pass metabolism.

Mechanistic Insights into Metabolism

The clearance of N-(pyridin-3-ylmethyl)methionine ( 0.78 L/h/kg) is primarily driven by hepatic metabolism rather than direct renal excretion. Understanding the specific enzymatic pathways is crucial for predicting drug-drug interactions (DDIs) and interspecies scaling.

The thioether moiety of the methionine backbone is a soft nucleophile and is highly susceptible to S-oxidation. While Cytochrome P450 (CYP450) enzymes can mediate this reaction, the primary driver of methionine S-oxidation in vivo is Flavin-containing monooxygenase 3 (FMO3) [5][6]. FMO3 catalyzes the addition of oxygen to the sulfur atom, forming a highly polar methionine S-oxide derivative[7].

A secondary, minor metabolic pathway involves the CYP450-mediated N-dealkylation of the secondary amine, cleaving the molecule into endogenous methionine and 3-picolyl alcohol.

MetabolicPathway Parent N-(pyridin-3-ylmethyl)methionine (Parent Compound) SOxide Methionine S-oxide Derivative (Major Metabolite) Parent->SOxide FMO3 / ROS (S-Oxidation) NDealkyl Methionine + 3-Picolyl Alcohol (Minor Cleavage) Parent->NDealkyl CYP450 (N-Dealkylation) Excretion Renal Excretion SOxide->Excretion Phase II / Clearance NDealkyl->Excretion Further Metabolism

Predicted metabolic pathways of N-(pyridin-3-ylmethyl)methionine highlighting FMO3 S-oxidation.

By tracking both the parent compound and the S-oxide metabolite during the bioanalytical phase, researchers can establish a comprehensive mass balance and determine the exact metabolic liability of the thioether group.

Conclusion

The preclinical pharmacokinetic evaluation of N-(pyridin-3-ylmethyl)methionine requires a departure from traditional small-molecule workflows. Its zwitterionic nature necessitates HILIC-based LC-MS/MS methodologies, while its structural mimicry of aromatic amino acids dictates its reliance on LAT1 for systemic distribution. Furthermore, its metabolic fate is intimately tied to FMO3-mediated S-oxidation. By employing the self-validating protocols and mechanistic rationales outlined in this guide, researchers can generate robust, regulatory-compliant data to propel such novel amino acid derivatives through the preclinical pipeline.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Kaur, S., Alley, S. C., Szapacs, M., et al. (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PMC.[Link]

  • Puris, E., Gynther, M., Huttunen, J., et al. (2017). L-Type amino acid transporter 1 as a target for drug delivery. PMC.[Link]

  • Huttunen, K. M., Gynther, M., Huttunen, J., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, ACS Publications.[Link]

  • Testa, B., et al. (2021). Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter. ACS Publications.[Link]

  • Dever, J. T., & Elfarra, A. A. (2006). The biological significance of methionine sulfoxide stereochemistry. PMC.[Link]

  • Lang, D. H., Yeung, C. K., Peter, R. M., et al. (2013). Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. PMC.[Link]

Sources

Exploratory

Thermodynamic Stability of N-(pyridin-3-ylmethyl)methionine at Room Temperature: A Technical Guide

Executive Summary N-(pyridin-3-ylmethyl)methionine represents a highly functionalized chemotype, merging the redox-sensitive thioether of methionine with the basic, aromatic properties of a pyridin-3-ylmethyl moiety. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(pyridin-3-ylmethyl)methionine represents a highly functionalized chemotype, merging the redox-sensitive thioether of methionine with the basic, aromatic properties of a pyridin-3-ylmethyl moiety. This specific structural combination is increasingly leveraged in the design of targeted therapeutics, including phosphopantetheinyl transferase (PptT) inhibitors and phosphodiesterase 5 (PDE5) inhibitors . However, maintaining the thermodynamic stability of this molecule at room temperature (298.15 K) presents a multifaceted physical chemistry challenge. This whitepaper dissects the thermodynamic parameters, degradation pathways, and field-proven experimental workflows required to evaluate and stabilize this compound.

Molecular Architecture & Thermodynamic Profiling

At 298.15 K, the intact molecule exists in a complex equilibrium. The secondary amine (formed via the N-alkylation of methionine) and the pyridine nitrogen introduce competing protonation sites. Causality in experimental design dictates that any stability assessment must strictly control the pH and ionic strength; the protonation state directly influences the electron density around the thioether, thereby modulating its susceptibility to oxidation.

The Oxidation Vector

The primary vector for thermodynamic instability at room temperature is the oxidation of the thioether to a sulfoxide (MetO) . While the global folded structure of methionine-containing peptide derivatives often remains thermodynamically stable post-oxidation [[1]]([Link]), the localized chemical alteration drastically shifts the molecule's interaction profile. Quantum mechanical calculations and nuclear magnetic resonance (NMR) data confirm that oxidation increases the enthalpy of the methionine-aromatic interaction by approximately 1.1 kcal/mol due to enhanced polarization [[2]]([Link]).

Solid-State Phase Dynamics

In the solid state, methionine derivatives exhibit complex polymorphic behavior. For instance, the α↔β phase transition of DL-methionine is thermodynamically triggered between 306 K and 317 K . Consequently, at a controlled room temperature of 298.15 K, the crystal lattice of N-(pyridin-3-ylmethyl)methionine is expected to remain in its thermodynamically stable low-temperature polymorph, provided kinetic barriers (such as moisture-induced plasticization) are mitigated.

Thermodynamic Parameters and Stability Metrics

The table below synthesizes the critical thermodynamic and kinetic data governing the stability of methionine derivatives under ambient conditions.

ParameterValue / MetricAnalytical MethodReference
Thioether Oxidation Rate ( kox​ ) 7.9±0.6×10−3 M−1 s−1 Raman Spectroscopy / DFT
Enthalpic Shift ( ΔH ) upon Oxidation + 1.1 kcal/molCD / NMR Spectroscopy
Solid-State Phase Transition ( Ttrans​ ) > 306 KDifferential Scanning Calorimetry[[3]]([Link])
Global Thermodynamic Stability Retained post-oxidationThermal Unfolding Profiles
Secondary Oxidation (MetO MetOO) Kinetically slow at 298.15 KMass Spectrometry[[4]]([Link])

Mechanistic Pathways of Degradation

The degradation of N-(pyridin-3-ylmethyl)methionine at room temperature is predominantly driven by reactive oxygen species (ROS) rather than thermal cleavage. The DOT diagram below maps the logical flow of these degradation pathways.

StabilityPathways Zwit N-(pyridin-3-ylmethyl)methionine (Stable at 298.15 K) MetO Methionine Sulfoxide (MetO Derivative) Zwit->MetO ROS / H2O2 k = 7.9e-3 M⁻¹ s⁻¹ Degrad N-Dealkylation (Thermal Degradation) Zwit->Degrad Elevated Temp > 340 K MetOO Methionine Sulfone (MetOO Derivative) MetO->MetOO Excess ROS Secondary Oxidation

Fig 1: Thermodynamic degradation pathways of N-(pyridin-3-ylmethyl)methionine at room temperature.

Experimental Workflows for Stability Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent analytical artifacts.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Understanding the protonation state is critical because the basicity of the pyridine ring influences the electron density of the methionine backbone.

  • Sample Preparation & Degassing: Prepare a 50 µM solution of the compound in a 50 mM phosphate buffer (pH 7.4). Causality: Dissolved gases must be removed via vacuum degassing for 10 minutes. Microbubbles nucleating during syringe agitation will introduce massive endothermic/exothermic artifacts, obscuring the true heat of protonation ( ΔH ).

  • Titration Execution: Load the sample into the sample cell and titrate with 0.1 M HCl in 2 µL increments at 298.15 K.

  • Self-Validation (Blanking): Perform a parallel titration of 0.1 M HCl into the bare phosphate buffer. Subtract this heat of dilution from the sample data to isolate the specific thermodynamic parameters of the compound.

Protocol 2: Accelerated Oxidative Degradation via LC-MS/MS

This protocol quantifies the kinetic rate of thioether oxidation to methionine sulfoxide.

  • Reaction Initiation: Spike a 1 mg/mL solution of the compound with 0.1% H2​O2​ at 298.15 K.

  • Time-Course Quenching (Critical Step): At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with a 10-fold stoichiometric excess of sodium thiosulfate. Causality: Sodium thiosulfate acts as an instantaneous scavenger of residual H2​O2​ . Without this self-validating step, artifactual ex vivo oxidation will continue in the autosampler queue, rendering the kinetic data invalid.

  • Quantification: Analyze the quenched samples via LC-MS/MS (ESI+ mode), monitoring the mass shift from the intact zwitterion to the +16 Da (MetO) and +32 Da (MetOO) derivatives.

Formulation and Storage Directives

Based on the thermodynamic profile, N-(pyridin-3-ylmethyl)methionine is highly stable against thermal degradation at room temperature but exquisitely sensitive to oxidative stress.

  • API Storage: The active pharmaceutical ingredient (API) must be stored under an inert atmosphere (Argon or Nitrogen) to displace ambient oxygen and prevent ROS accumulation.

  • Solution Formulation: Aqueous formulations should be buffered to pH 7.4 to maintain the zwitterionic state and must include chelating agents (e.g., EDTA) to sequester trace transition metals that catalyze the generation of hydroxyl radicals via Fenton chemistry.

References

  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase, Journal of Medicinal Chemistry.

  • Oxidation increases the strength of the methionine-aromatic interaction, Nature Chemistry (via PMC).

  • Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study, Journal of Photochemistry and Photobiology B: Biology.

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity, PubMed.

  • Methionine sulfoxide, Wikipedia.

  • Methionine is oxidised to methionine sulfoxide, Reactome Pathway Database.

  • Understanding the single-crystal-to-single-crystal solid-state phase transition of dl-methionine, CrystEngComm.

  • The oxidation of methionine-54 of epoetinum alfa does not affect molecular structure or stability, but does decrease biological activity, PDA Journal of Pharmaceutical Science and Technology.

Sources

Foundational

A Strategic Guide to the Drug Discovery Potential of N-(pyridin-3-ylmethyl)methionine: A Novel Scaffold Derived from Bioactive Fragments

Abstract The confluence of privileged scaffolds in medicinal chemistry often heralds the dawn of novel therapeutic agents. This guide delineates a strategic framework for the exploration of N-(pyridin-3-ylmethyl)methioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the dawn of novel therapeutic agents. This guide delineates a strategic framework for the exploration of N-(pyridin-3-ylmethyl)methionine, a novel chemical entity, in the landscape of modern drug discovery. While direct literature on this specific molecule is nascent, a comprehensive analysis of its constituent moieties—the essential amino acid L-methionine and the versatile pyridine ring—reveals a compelling rationale for its synthesis and investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the design, synthesis, and evaluation of N-(pyridin-3-ylmethyl)methionine and its derivatives as potential drug candidates. We will delve into the established pharmacological relevance of both methionine and pyridine derivatives, propose potential therapeutic targets, outline detailed experimental workflows for hit-to-lead optimization, and provide a framework for preclinical evaluation.

Introduction: Rational Drug Design Inspired by Nature and Privileged Scaffolds

The quest for novel therapeutics is increasingly driven by the principles of rational drug design, where the strategic combination of known bioactive fragments can lead to the generation of compounds with unique and improved pharmacological profiles. N-(pyridin-3-ylmethyl)methionine emerges from this philosophy, wedding the metabolic significance of L-methionine with the proven therapeutic versatility of the pyridine scaffold.

L-methionine, an essential amino acid, is not merely a building block for proteins but also a central player in critical metabolic pathways.[1] Its derivative, S-adenosyl-L-methionine (SAMe), is the primary methyl donor in the cell, influencing a vast array of biological processes, including epigenetics, neurotransmitter synthesis, and cellular proliferation.[2] The methionine metabolic pathway and its associated enzymes, such as methionine aminopeptidases (MetAPs), are established targets in oncology and infectious diseases.[3][4]

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs.[5][6] Its ability to engage in hydrogen bonding and its favorable physicochemical properties contribute to its widespread success in drug design.[5] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and neurological effects.[5][6]

The strategic linkage of a pyridin-3-ylmethyl group to the alpha-amino group of methionine presents several intriguing possibilities for drug discovery:

  • Novel Target Interactions: The combined scaffold may exhibit unique binding modes and affinities for established or novel biological targets.

  • Modulation of Physicochemical Properties: The pyridine moiety can influence the solubility, lipophilicity, and metabolic stability of the parent amino acid, potentially enhancing its drug-like properties.

  • Synergistic Pharmacological Effects: The integration of two bioactive fragments could lead to synergistic or polypharmacological effects, offering new avenues for treating complex diseases.

This guide will provide a comprehensive, technically-grounded exploration of the drug discovery potential of N-(pyridin-3-ylmethyl)methionine, from conceptualization to preclinical evaluation.

The Pharmacological Landscape of the Constituent Moieties

L-Methionine: More Than a Building Block

Methionine's central role in cellular metabolism makes it and its associated enzymes attractive targets for therapeutic intervention.

  • S-Adenosyl-L-methionine (SAMe) and Methyltransferases: As the universal methyl donor, SAMe is critical for the function of methyltransferases, a large family of enzymes involved in the methylation of DNA, RNA, proteins, and small molecules.[2] Dysregulation of methylation is a hallmark of many diseases, including cancer. The development of molecules that can modulate SAMe levels or the activity of specific methyltransferases is a key area of research.

  • Methionine Aminopeptidases (MetAPs): These enzymes are responsible for the cleavage of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[3][4] Inhibition of MetAPs has been shown to have anti-angiogenic and anti-proliferative effects, making them a validated target in oncology.[3][4]

  • Cancer Metabolism: Many cancer cells exhibit "methionine dependency," meaning they are unable to proliferate in the absence of exogenous methionine. This metabolic vulnerability can be exploited by developing drugs that interfere with methionine uptake or metabolism.

The Pyridine Scaffold: A Privileged Element in Drug Design

The pyridine ring is a versatile building block that has been successfully incorporated into a wide array of therapeutic agents.[5][6]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

  • GPCR Modulation: Pyridine derivatives have been developed as modulators of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.

  • Ion Channel Modulation: The pyridine ring is present in drugs that target various ion channels, playing a role in the treatment of cardiovascular and neurological disorders.[6]

  • Metabolic Enzyme Inhibition: As with kinases, the pyridine moiety can effectively interact with the active sites of various metabolic enzymes.

Proposed Therapeutic Targets for N-(pyridin-3-ylmethyl)methionine

Based on the pharmacology of its constituent parts, several potential therapeutic targets can be proposed for N-(pyridin-3-ylmethyl)methionine.

Potential Target Class Specific Examples Therapeutic Area Rationale
Methyltransferases DNA methyltransferases (DNMTs), Histone methyltransferases (HMTs)Oncology, Epigenetic DisordersThe methionine backbone could guide the molecule to the SAMe binding site, while the pyridine moiety could provide additional interactions to confer potency and selectivity.
Methionine Aminopeptidases MetAP1, MetAP2Oncology, Angiogenesis-related diseasesThe methionine portion of the molecule could mimic the natural substrate, while the pyridinylmethyl group could occupy an adjacent pocket, leading to potent inhibition.
Kinases Tyrosine kinases, Serine/threonine kinasesOncology, Inflammatory DiseasesThe pyridine ring is a known kinase hinge-binder. The methionine tail could be explored for interactions with other regions of the ATP-binding pocket.
Amino Acid Transporters L-type amino acid transporter 1 (LAT1)OncologyThe structural similarity to methionine could facilitate uptake by transporters that are overexpressed in cancer cells, allowing for targeted delivery of a cytotoxic payload or inhibition of the transporter itself.

Synthetic Strategy and Characterization

The synthesis of N-(pyridin-3-ylmethyl)methionine can be achieved through standard organic chemistry methodologies. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol: Reductive Amination
  • Starting Materials: L-methionine and pyridine-3-carboxaldehyde.

  • Reaction: Dissolve L-methionine in a suitable solvent system (e.g., a mixture of water and methanol).

  • Add pyridine-3-carboxaldehyde to the solution.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining a neutral to slightly acidic pH.

  • Stir the reaction at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Quench the reaction and remove the solvents under reduced pressure. The crude product can be purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.

  • Characterization: The final product should be thoroughly characterized to confirm its identity and purity using methods such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Synthetic Workflow for N-(pyridin-3-ylmethyl)methionine cluster_synthesis Reductive Amination start L-methionine + Pyridine-3-carboxaldehyde reaction Reaction in Solvent System start->reaction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->reaction purification Purification (e.g., HPLC) reaction->purification product N-(pyridin-3-ylmethyl)methionine purification->product Tier 1 Screening Workflow cluster_tier1 Tier 1: Initial Screening & Target Validation compound N-(pyridin-3-ylmethyl)methionine phenotypic_screen Phenotypic Screening (e.g., Cancer Cell Line Panel) compound->phenotypic_screen target_based_screen Target-Based Screening (e.g., Kinase Panel, MetAP Assay) compound->target_based_screen hit_identification Hit Identification phenotypic_screen->hit_identification target_based_screen->hit_identification target_deconvolution Target Deconvolution (If Phenotypic Hit) hit_identification->target_deconvolution Phenotypic validated_hit Validated Hit hit_identification->validated_hit Target-based target_deconvolution->validated_hit

Caption: Tier 1 experimental workflow for initial screening.

Detailed Protocols:

  • Phenotypic Screening:

    • Utilize a broad panel of human cancer cell lines (e.g., the NCI-60 panel).

    • Treat cells with a range of concentrations of N-(pyridin-3-ylmethyl)methionine for 48-72 hours.

    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

    • Analyze the pattern of activity to generate hypotheses about the mechanism of action.

  • Target-Based Screening:

    • Assemble a panel of recombinant enzymes based on the proposed targets (e.g., MetAP1, MetAP2, a panel of representative kinases).

    • Perform in vitro activity assays in the presence of varying concentrations of the test compound.

    • Determine the IC₅₀ (concentration for 50% inhibition) for each target.

Tier 2: Hit-to-Lead Optimization

Once a validated hit is identified, the focus shifts to improving its potency, selectivity, and drug-like properties.

Key Activities:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand the contribution of different parts of the molecule to its activity. Key modifications could include:

    • Varying the substitution pattern on the pyridine ring.

    • Replacing the pyridine ring with other heterocycles.

    • Modifying the methionine side chain.

    • Exploring different stereoisomers.

  • Selectivity Profiling: Test the optimized compounds against a broader panel of related targets to ensure selectivity and minimize off-target effects.

  • In Vitro ADME/Tox Profiling:

    • Solubility: Determine the kinetic and thermodynamic solubility.

    • Permeability: Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

    • Metabolic Stability: Evaluate stability in liver microsomes or hepatocytes.

    • Plasma Protein Binding: Determine the extent of binding to plasma proteins.

    • Cytotoxicity: Assess cytotoxicity in non-cancerous cell lines.

    • CYP450 Inhibition: Profile for inhibition of major cytochrome P450 enzymes.

Tier 3: In Vivo Proof-of-Concept

Promising lead compounds will advance to in vivo studies to evaluate their efficacy and pharmacokinetic properties.

Experimental Workflow:

  • Pharmacokinetic (PK) Studies:

    • Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Quantify the drug concentration in plasma using LC-MS/MS.

    • Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Efficacy Studies:

    • Select an appropriate animal model of disease based on the validated target and mechanism of action (e.g., a tumor xenograft model for an anti-cancer agent).

    • Administer the compound at various doses and schedules.

    • Monitor disease progression and relevant biomarkers.

    • Assess the therapeutic efficacy and establish a dose-response relationship.

  • Preliminary Toxicology:

    • Monitor animals for any overt signs of toxicity.

    • Perform basic hematology and clinical chemistry at the end of the study.

    • Conduct a gross necropsy to look for any organ abnormalities.

Conclusion and Future Directions

N-(pyridin-3-ylmethyl)methionine represents a novel and rationally designed chemical scaffold with significant potential for drug discovery. By leveraging the well-established pharmacological roles of its constituent methionine and pyridine moieties, a clear path for its investigation can be delineated. The proposed therapeutic targets, synthetic strategies, and tiered experimental workflows provide a comprehensive roadmap for researchers to explore the therapeutic utility of this promising molecule. Future work should focus on the synthesis and initial screening of N-(pyridin-3-ylmethyl)methionine to validate the hypotheses presented in this guide. The insights gained from these initial studies will be invaluable in guiding subsequent hit-to-lead optimization efforts and ultimately, in determining the clinical potential of this novel class of compounds.

References

  • Understanding Boc-D-Methionine: A Key Amino Acid Derivative for Drug Development. (2026, March 25). Google Cloud.
  • Methionine derivatives. LookChem.
  • CAS 3731-53-1: 4-Pyridinemethanamine. CymitQuimica.
  • Methionine. MedChemExpress.
  • Methionine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 255, 115351.
  • New pharmaceutical methionine formulation. Google Patents.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. (2013). PubMed.
  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2026, January 26). PubMed.
  • Therapeutic effect of pyridine derivatives. ResearchGate.
  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. (2013). PubMed.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022). IntechOpen.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
  • Methionine. Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-(pyridin-3-ylmethyl)methionine via Reductive Amination

Executive Summary The synthesis of N-alkylated amino acids is a critical transformation in the development of peptidomimetics, metal-chelating ligands, and small-molecule therapeutics[1]. Specifically, the functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-alkylated amino acids is a critical transformation in the development of peptidomimetics, metal-chelating ligands, and small-molecule therapeutics[1]. Specifically, the functionalization of L-methionine with a pyridin-3-ylmethyl (nicotinyl) moiety yields a versatile zwitterionic compound, N-(pyridin-3-ylmethyl)methionine. This guide details a highly chemoselective reductive amination protocol utilizing pyridine-3-carboxaldehyde (nicotinaldehyde) and sodium cyanoborohydride (NaBH₃CN). The methodology is designed to preserve the stereochemical integrity of the α-carbon while overcoming the solubility challenges inherent to zwitterionic amino acids[2].

Mechanistic Rationale & Causality

The direct alkylation of amino acids with alkyl halides frequently leads to over-alkylation (forming tertiary amines or quaternary ammonium salts) and requires extensive protecting group manipulations. Reductive amination circumvents these issues by forming a transient imine (Schiff base) that is subsequently reduced to a secondary amine.

The reaction relies on a delicate pH equilibrium. L-methionine is suspended in methanol, and glacial acetic acid is added to achieve a pH of ~5.0. This mildly acidic environment serves two causal purposes:

  • Electrophilic Activation: It protonates the carbonyl oxygen of nicotinaldehyde, accelerating nucleophilic attack by the α-amine of methionine to form the hemiaminal, which rapidly dehydrates to the iminium ion.

  • Chemoselective Reduction: NaBH₃CN is uniquely stable in mildly acidic conditions (down to pH 3) and exhibits a highly pH-dependent reactivity profile[3]. At pH 5, it selectively reduces the highly electrophilic protonated iminium ion over the unreacted aldehyde, preventing the premature reduction of nicotinaldehyde to 3-pyridinemethanol[4].

Experimental Workflow Visualization

SynthesisWorkflow A Step 1: Imine Condensation L-Methionine + Nicotinaldehyde in MeOH / AcOH (pH ~5) B Intermediate: Iminium Ion (Activated for Reduction) A->B 2h, RT C Step 2: Chemoselective Reduction Addition of NaBH3CN Stir 16h at 25°C B->C D Step 3: Quenching & Extraction Quench with H2O, evaporate MeOH Wash with EtOAc C->D H2 evolution E Step 4: Zwitterion Isolation Cation-Exchange Chromatography (Dowex 50WX8, NH4OH eluent) D->E Aqueous Phase F Pure N-(pyridin-3-ylmethyl)methionine (Lyophilized Powder) E->F

Workflow for the reductive amination and isolation of zwitterionic amino acids.

Reagent Selection: Quantitative Comparison

The choice of reducing agent is the most critical parameter in this protocol. While sodium triacetoxyborohydride (STAB) is often preferred in modern pharmaceutical settings due to its lower toxicity, its poor solubility and reactivity in methanol make it suboptimal for unprotected amino acids. The table below summarizes the empirical data driving the selection of NaBH₃CN.

Reducing AgentChemical FormulaOptimal pH RangeSelectivity (Iminium vs. Carbonyl)Compatibility with MeOHToxicity Profile
Sodium Cyanoborohydride NaBH₃CN4.0 – 6.0ExcellentHighHigh (Generates HCN/NaCN)
Sodium Triacetoxyborohydride NaBH(OAc)₃5.0 – 7.0ExcellentPoor (Reacts with solvent)Low
Sodium Borohydride NaBH₄8.0 – 10.0Poor (Reduces both)HighModerate

Step-by-Step Protocol

Materials & Reagents
  • L-Methionine: 1.49 g (10.0 mmol, 1.0 equiv)

  • Nicotinaldehyde (Pyridine-3-carboxaldehyde): 1.18 g (11.0 mmol, 1.1 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN): 0.75 g (12.0 mmol, 1.2 equiv)

  • Methanol (MeOH): 30 mL (Anhydrous preferred)

  • Glacial Acetic Acid (AcOH): ~0.5 - 1.0 mL

  • Dowex® 50WX8 (Hydrogen form): 20 g (for purification)

Imine Condensation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and suspend L-methionine (1.49 g) in 30 mL of methanol.

  • Add nicotinaldehyde (1.18 g) to the suspension in a single portion.

  • Add glacial acetic acid dropwise while monitoring the pH (using pH paper on a spotted aliquot) until the apparent pH reaches 5.0.

  • Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. Observation: The suspension will gradually clear as the insoluble zwitterionic methionine converts into the more soluble iminium intermediate.

Reduction Phase
  • Transfer the flask to a well-ventilated fume hood. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Add NaBH₃CN (0.75 g) in three equal portions over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 16 hours[4].

Quenching and Liquid-Liquid Extraction
  • Quench the reaction by slowly adding 10 mL of deionized water. Stir for 30 minutes. Caution: Trace amounts of hydrogen cyanide (HCN) gas may evolve; ensure rigorous fume hood exhaust.

  • Concentrate the mixture under reduced pressure (rotary evaporator) at 35 °C to remove the bulk of the methanol.

  • Dilute the resulting aqueous slurry with an additional 20 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL) to remove unreacted nicotinaldehyde and 3-pyridinemethanol byproducts. Discard the organic layers.

Isolation via Cation-Exchange Chromatography

Because the target molecule, N-(pyridin-3-ylmethyl)methionine, is highly polar and zwitterionic, it cannot be isolated via standard organic extraction[2].

  • Prepare a column of Dowex 50WX8 strongly acidic cation-exchange resin (H⁺ form, 20 g) pre-washed with deionized water.

  • Load the aqueous layer onto the column. The protonated secondary amine and pyridine ring will bind strongly to the resin.

  • Wash the column with 100 mL of deionized water to elute non-basic impurities and inorganic salts (e.g., borate and cyanide salts).

  • Elute the target compound using a 5% to 10% aqueous ammonium hydroxide (NH₄OH) solution. Collect 15 mL fractions.

  • Identify product-containing fractions (using Ninhydrin stain on TLC; the secondary amine will appear as a distinct spot).

  • Pool the active fractions and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the pure N-(pyridin-3-ylmethyl)methionine as a white to off-white powder.

Sources

Application

protocol for incorporating N-(pyridin-3-ylmethyl)methionine into synthetic peptides

Application Note: Advanced Protocol for the Synthesis and Incorporation of N-(Pyridin-3-ylmethyl)methionine in Solid-Phase Peptide Synthesis Executive Summary The incorporation of N-alkylated amino acids into synthetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Synthesis and Incorporation of N-(Pyridin-3-ylmethyl)methionine in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of N-alkylated amino acids into synthetic peptides is a cornerstone strategy in modern peptidomimetic drug development. N-alkylation restricts backbone flexibility, induces cis-peptide bond formation, and significantly enhances proteolytic stability and membrane permeability. Specifically, the N-(pyridin-3-ylmethyl) group—a basic, aromatic, and hydrophilic moiety—serves as an advanced structural element. When incorporated onto a methionine backbone, it provides a unique handle that can improve aqueous solubility while maintaining or enhancing target receptor affinity [1].

This application note provides a comprehensive, self-validating protocol for the solution-phase synthesis of the Fmoc-protected N-(pyridin-3-ylmethyl)methionine building block, followed by its systematic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Design Philosophy

The synthesis of peptides containing N-(pyridin-3-ylmethyl)methionine presents three distinct chemical bottlenecks that require precise mechanistic interventions:

  • Building Block Unavailability: The monomer is not commercially available. It must be synthesized via a highly controlled reductive amination to prevent over-alkylation, followed by Fmoc protection.

  • Severe Steric Hindrance: The secondary amine of the N-alkylated methionine is highly sterically hindered by both the bulky pyridinylmethyl group and the methionine side chain. Standard coupling reagents (e.g., HBTU/DIPEA) fail to achieve complete conversion. We mandate the use of HATU/HOAt or bis(trichloromethyl) carbonate (BTC) to force the acylation of this secondary amine [2, 3].

  • Diketopiperazine (DKP) Formation: During the Fmoc deprotection of the amino acid immediately following the N-alkylated residue, the newly liberated primary amine is highly prone to back-biting the peptide bond, forming a 6-membered DKP ring and prematurely cleaving the peptide from the resin [4]. This protocol utilizes a modified deprotection cocktail (20% piperidine with 0.1 M HOBt) to suppress this pathway.

Workflow A 1. Monomer Synthesis Reductive Amination & Fmoc Protection B 2. SPPS: Couple Modified Met DIC/Oxyma, 2h A->B Purified Building Block C 3. Fmoc Deprotection 20% Piperidine/DMF B->C D 4. Couple Next Amino Acid HATU/HOAt, 12h (Double Couple) C->D Sterically Hindered Secondary Amine E 5. DKP-Safe Deprotection 20% Piperidine + 0.1M HOBt D->E Chloranil Test Verification F 6. Cleavage & Global Deprotection TFA/TIS/H2O/DODT E->F Prevents Chain Cleavage

Workflow for SPPS incorporation of N-(pyridin-3-ylmethyl)methionine.

Phase I: Solution-Phase Synthesis of the Building Block

Objective: Synthesize Fmoc-N-(pyridin-3-ylmethyl)-L-methionine.

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 10.0 mmol of L-methionine in 30 mL of methanol and 10 mL of 1 M NaOH. Add 10.5 mmol of 3-pyridinecarboxaldehyde. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reductive Amination: Cool the reaction to 0 °C. Slowly add 15.0 mmol of sodium borohydride (NaBH₄) in small portions over 30 minutes. Caution: Hydrogen gas evolution. Stir for an additional 4 hours at room temperature.

  • Neutralization: Adjust the pH to 6.5 using 1 M HCl to precipitate the intermediate N-(pyridin-3-ylmethyl)-L-methionine. Filter, wash with cold water, and dry under vacuum.

  • Fmoc Protection: Suspend the dried intermediate (approx. 8 mmol) in 25 mL of 10% aqueous Na₂CO₃ and 25 mL of 1,4-dioxane. Cool to 0 °C.

  • Add a solution of Fmoc-OSu (8.5 mmol) in 10 mL of dioxane dropwise. Stir overnight at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove dioxane. Dilute the aqueous layer with water, wash twice with diethyl ether (to remove unreacted Fmoc-OSu), and carefully acidify the aqueous layer to pH 3 using 1 M HCl.

  • Extract the product with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure Fmoc-N-(pyridin-3-ylmethyl)-L-methionine.

Phase II: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the modified amino acid into a growing peptide chain without truncation or racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (or 2-Chlorotrityl chloride resin for C-terminal acids) in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 5 min).

  • Coupling the Modified Methionine:

    • Prepare a solution of Fmoc-N-(pyridin-3-ylmethyl)Met-OH (3.0 equiv), DIC (3.0 equiv), and Oxyma Pure (3.0 equiv) in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

    • Validation: Perform a standard Kaiser test. It should be negative (yellow), indicating complete acylation of the primary amine on the resin.

  • Deprotection of the Modified Methionine:

    • Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Subsequent Amino Acid (Critical Step):

    • Causality: The secondary amine is highly shielded. DIC/Oxyma will fail here.

    • Prepare a solution of the next Fmoc-AA-OH (5.0 equiv), HATU (4.9 equiv), and HOAt (5.0 equiv) in DMF. Add DIPEA (10.0 equiv) to activate.

    • Add to the resin and agitate for 12 hours at room temperature.

    • Validation: Perform a Chloranil test (not a Kaiser test, as Kaiser yields false negatives for secondary amines). If the test is positive (blue/green), repeat the coupling step (double coupling).

  • DKP-Safe Deprotection (Critical Step):

    • Causality: To prevent the newly coupled amino acid from back-biting and forming a DKP, the basicity of the deprotection cocktail must be buffered [4].

    • Treat the resin with 20% piperidine + 0.1 M HOBt in DMF (2 × 5 min). Wash immediately and thoroughly with DMF.

  • Global Cleavage:

    • Cleave the peptide using a cocktail of TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5) for 2.5 hours.

    • Causality: 3,6-Dioxa-1,8-octanedithiol (DODT) is mandatory as a scavenger to prevent the oxidation of the methionine thioether to a sulfoxide during TFA exposure.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Coupling Reagents for N-Alkylated Amines

Coupling Reagent SystemEquivalentsReaction TimeTypical Yield (%)Racemization Risk
DIC / Oxyma Pure3.02 hours< 30%Low
HBTU / DIPEA3.04 hours< 20%Low
HATU / HOAt / DIPEA 5.0 12 hours (x2) > 85% Moderate
BTC / 2,4,6-Collidine [3]3.01 hour> 95%High

Note: While BTC (bis(trichloromethyl) carbonate) offers the highest yield for extremely difficult couplings, HATU/HOAt provides the best balance of safety, yield, and stereochemical retention for standard laboratory environments.

Table 2: Troubleshooting SPPS of N-Alkylated Peptides

Observed IssueMechanistic CauseCorrective Action
Mass loss of[Target - Last 2 AAs] Diketopiperazine (DKP) formation during Fmoc deprotection.Use 20% Piperidine with 0.1 M HOBt for deprotection. Alternatively, use 2-CTC resin to increase steric bulk at the C-terminus.
Incomplete coupling (Deletion sequence) Steric hindrance at the secondary amine of the N-alkylated Met.Implement double coupling with HATU/HOAt. Elevate reaction temperature to 75°C using a microwave peptide synthesizer.
Mass shift of +16 Da Oxidation of the methionine thioether side chain to a sulfoxide.Ensure fresh DODT is used in the cleavage cocktail. Avoid exposing the cleaved peptide to air before lyophilization.
False negative on colorimetric test Kaiser test cannot detect secondary amines.Switch to the Chloranil test or De Clercq test for accurate monitoring of secondary amine acylation.

References

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Synthetic Procedure for N-Fmoc Amino Acyl-N-Sulfanylethylaniline Linker as Crypto-Peptide Thioester Precursor with Application to Native Chemical Ligation. The Journal of Organic Chemistry. ACS Publications. URL:[Link]

  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. Nature Communications (Archived in PMC). URL:[Link]

Method

Application Note: HPLC-UV Method Development and Validation for N-(pyridin-3-ylmethyl)methionine Quantification

Introduction & Analyte Profiling N-(pyridin-3-ylmethyl)methionine is a synthetic amino acid derivative of significant interest in pharmaceutical development. From a chromatographic perspective, it presents a unique set o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

N-(pyridin-3-ylmethyl)methionine is a synthetic amino acid derivative of significant interest in pharmaceutical development. From a chromatographic perspective, it presents a unique set of physicochemical challenges and analytical advantages that dictate the method development strategy.

  • Optical Properties & Detection: Standard aliphatic amino acids, such as native methionine, lack a strong chromophore and typically require complex pre-column derivatization (e.g., with Sanger's reagent or o-phthalaldehyde) to achieve sensitive UV or fluorescence detection [1]. However, the incorporation of the pyridin-3-ylmethyl moiety introduces a conjugated π-system into the molecule. This structural modification allows for direct, highly sensitive UV quantification at λmax​ ~260 nm, streamlining the analytical workflow by eliminating derivatization steps.

  • Acid-Base Chemistry & Polarity: The molecule is inherently zwitterionic and highly polar. It possesses three ionizable groups: a carboxylic acid ( pKa​ ~2.0), a pyridine nitrogen ( pKa​ ~5.2), and a secondary amine ( pKa​ ~9.5). At neutral pH, the compound exists as a zwitterion with a net charge of zero. However, many pyridine derivatives exhibit poor retention and severe peak tailing on traditional reversed-phase (RP) columns due to strong secondary interactions between the basic nitrogens and residual silanol groups on the silica matrix[2].

Method Development Strategy: The Causality of Choices

To develop a robust, stability-indicating method, we must control the ionization state of the analyte and suppress secondary silanol interactions.

  • Stationary Phase Selection: An Aqueous C18 (AQ-C18) or polar-embedded column is selected over a standard C18. Standard C18 columns are prone to stationary phase collapse (dewetting) under the highly aqueous conditions required to retain polar analytes[3]. The AQ-C18 column maintains phase extension in 100% aqueous environments and provides steric shielding against residual silanols.

  • Mobile Phase & Ion-Pairing: We employ an Ion-Pairing Reversed-Phase (IP-RP) strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. The causality here is twofold:

    • pH Control: 0.1% TFA yields a mobile phase pH of ~1.9. This suppresses the ionization of the carboxylate group (rendering it neutral) while the secondary amine and pyridine nitrogen become fully protonated (resulting in a net charge of +2).

    • Ion-Pairing Mechanism: The highly hydrophobic trifluoroacetate counter-anions dynamically pair with the protonated basic nitrogens of the analyte. This forms a transient, neutral, and hydrophobic complex that partitions effectively into the C18 stationary phase, drastically increasing the retention factor ( k′ ) and ensuring sharp, symmetrical peaks.

MethodDev A Analyte Profiling N-(pyridin-3-ylmethyl)methionine B Physicochemical Properties pKa1 ~2.0, pKa2 ~5.2, pKa3 ~9.5 A->B C Select Retention Strategy B->C D HILIC Mode (High ACN, Amide Column) C->D Highly Polar E IP-RP Mode (0.1% TFA, AQ-C18 Column) C->E Zwitterionic F Evaluate Peak Shape & Retention D->F E->F G Optimize Gradient & Temperature F->G H ICH Q2(R2) Validation G->H

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) criteria to ensure the instrument is performing adequately before sample analysis begins.

Reagents and Materials
  • Stationary Phase: AQ-C18 Column (e.g., 150 mm × 4.6 mm, 3 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (v/v) containing 0.1% TFA.

Chromatographic Conditions & Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Controls mass transfer kinetics and reduces mobile phase viscosity).

  • Detection: UV at 260 nm (Reference 360 nm if using DAD/PDA).

  • Injection Volume: 10 µL.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial
2.0955Isocratic Hold (Retains polar ion-pairs)
10.04060Linear Gradient (Elutes analyte)
12.0595Column Wash (Removes hydrophobic impurities)
15.0595Isocratic Hold
15.1955Re-equilibration
20.0955End of Run
Step-by-Step Execution
  • System Equilibration: Flush the column with 100% Mobile Phase A for 15 column volumes (CV) to ensure complete protonation of the stationary phase and equilibration of the ion-pairing reagent.

  • Blank Injection: Inject the diluent to confirm a stable baseline and the absence of ghost peaks.

  • SST Injection: Inject a 50 µg/mL standard solution of N-(pyridin-3-ylmethyl)methionine six consecutive times.

    • Self-Validation Check: Proceed only if Retention Time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, and USP Tailing Factor ( Tf​ ) ≤ 1.5.

  • Sample Analysis: Bracket unknown samples with standard injections every 10 runs to monitor for instrumental drift.

Method Validation (ICH Q2(R2) Compliance)

The method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures [4].

ICHValidation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Blank & Forced Degradation) V1->V2 V3 Linearity & Range (LOQ to 150% Target) V1->V3 V4 Accuracy (Spike Recovery 98-102%) V1->V4 V5 Precision (Repeatability & Intermediate) V1->V5 V6 Robustness (DoE: pH, Temp, Flow) V1->V6

Caption: Core parameters for analytical procedure validation according to ICH Q2(R2) guidelines.

  • Specificity: Demonstrated by forcing degradation (acid, base, peroxide, heat, UV light). The N-(pyridin-3-ylmethyl)methionine peak must be baseline resolved ( Rs​ > 2.0) from all degradation products.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the target analytical concentration.

  • Accuracy: Assessed via spike-recovery experiments in the sample matrix at 80%, 100%, and 120% levels.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) are evaluated.

Quantitative Data & Acceptance Criteria Summary

ParameterMetricAcceptance CriteriaScientific Rationale
System Suitability USP Tailing Factor ( Tf​ )≤ 1.5Ensures minimal silanol interaction and optimal peak integration.
System Suitability Theoretical Plates ( N )≥ 5000Confirms column efficiency and proper mass transfer kinetics.
Specificity Resolution ( Rs​ )≥ 2.0Guarantees baseline separation from degradation products.
Linearity Correlation Coefficient ( R2 )≥ 0.999Validates proportional detector response across the analytical range.
Accuracy % Recovery98.0% - 102.0%Confirms the absence of matrix effects or sample loss during prep.
Precision % RSD (n=6)≤ 2.0%Demonstrates method repeatability and instrumental stability.

References

  • Title : HPLC Methods for analysis of Pyridine Source : Helix Chromatography URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

Application

Application Notes and Protocols for In Vivo Evaluation of N-(pyridin-3-ylmethyl)methionine

Introduction: Unveiling the In Vivo Potential of N-(pyridin-3-ylmethyl)methionine N-(pyridin-3-ylmethyl)methionine is a synthetic analogue of the essential amino acid L-methionine. Its structure, which incorporates a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the In Vivo Potential of N-(pyridin-3-ylmethyl)methionine

N-(pyridin-3-ylmethyl)methionine is a synthetic analogue of the essential amino acid L-methionine. Its structure, which incorporates a pyridinylmethyl group on the amino nitrogen, suggests a potential to interact with and modulate key metabolic pathways that are dependent on methionine. The methionine metabolic network is central to cellular function, governing protein synthesis, epigenetic regulation through S-adenosyl-L-methionine (SAM)-dependent methylation reactions, and redox homeostasis via the transsulfuration pathway.[1][2]

Disruptions in this network are implicated in numerous pathologies, most notably cancer, where many tumor types exhibit a heightened dependence on exogenous methionine.[3][4] This phenomenon, known as "methionine dependency," presents a compelling therapeutic window. N-(pyridin-3-ylmethyl)methionine may exert its biological effects through several potential mechanisms:

  • Competitive Inhibition: It may compete with L-methionine for the active sites of key enzymes such as methionyl-tRNA synthetase (MetRS), which is responsible for charging tRNA with methionine for protein synthesis, or methionine adenosyltransferase (MAT), which synthesizes SAM.[2][5]

  • Metabolic Disruption: It could be metabolized into aberrant downstream products that disrupt the sensitive balance of the methionine cycle, for instance by altering the critical SAM/S-adenosyl-L-homocysteine (SAH) ratio, a key indicator of cellular methylation potential.[3]

  • Erroneous Incorporation: The analogue might be recognized by the translational machinery and incorporated into nascent polypeptide chains, leading to functionally compromised proteins.[6][7][8]

While in vitro assays provide initial insights, they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and systemic feedback that occurs in a whole organism. Therefore, in vivo assays are indispensable for validating the therapeutic hypothesis, defining the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and assessing the efficacy and safety of N-(pyridin-3-ylmethyl)methionine. This guide provides a structured framework and detailed protocols for the preclinical in vivo evaluation of this novel compound.

Part 1: Foundational In Vivo Characterization - Pharmacokinetics and Target Engagement

A thorough understanding of a compound's behavior in a biological system is the bedrock of any successful in vivo investigation. The initial phase of testing for N-(pyridin-3-ylmethyl)methionine should focus on its pharmacokinetic profile and direct evidence of its interaction with the intended metabolic pathway.

Protocol 1.1: Rodent Pharmacokinetic (PK) Study

Rationale: This protocol aims to define the fundamental ADME properties of N-(pyridin-3-ylmethyl)methionine. The choice of both intravenous (IV) and oral (PO) routes of administration is critical for determining absolute bioavailability, a key parameter for drug development. Data from this study will inform dose selection and scheduling for subsequent efficacy and toxicology studies.

Methodology:

  • Animal Model: Male and female BALB/c mice (8-10 weeks old). Group size: n=3 per time point.

  • Formulation: Prepare N-(pyridin-3-ylmethyl)methionine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water for PO; saline for IV). The formulation must be validated for stability and solubility.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at designated time points. A sparse sampling design is often employed.

    • IV Time Points: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: 15, 30 minutes; 1, 2, 4, 8, 24, 48 hours post-dose.

  • Sample Processing: Immediately process blood to plasma by centrifugation with an anticoagulant (e.g., K2EDTA). Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(pyridin-3-ylmethyl)methionine in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that the drug occupies.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.
Protocol 1.2: Pharmacodynamic (PD) Assay - Assessing Methionine Cycle Disruption

Rationale: A critical step in validating the mechanism of action is to demonstrate that N-(pyridin-3-ylmethyl)methionine engages its target pathway in vivo. The ratio of SAM to SAH is a highly sensitive biomarker of the cell's methylation capacity. Inhibition of enzymes in the methionine cycle, such as MAT, is expected to decrease this ratio.[3]

Methodology:

  • Animal Model: Healthy BALB/c mice (8-10 weeks old). Group size: n=5 per group.

  • Study Design:

    • Group 1: Vehicle control.

    • Group 2: N-(pyridin-3-ylmethyl)methionine (low dose).

    • Group 3: N-(pyridin-3-ylmethyl)methionine (high dose).

    • Doses should be selected based on PK data to achieve meaningful exposure.

  • Dosing: Administer the compound via the intended therapeutic route (e.g., PO) daily for 3-5 days to reach a steady state.

  • Tissue Collection: At a time point corresponding to expected peak exposure (e.g., 2 hours post-final dose), euthanize animals and rapidly harvest tissues of interest (e.g., liver, as it is a primary site of methionine metabolism). Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Metabolite Extraction and Analysis:

    • Homogenize frozen tissue in a suitable extraction buffer (e.g., 80% methanol).[9]

    • Centrifuge to pellet protein and debris.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify SAM and SAH levels.[9]

  • Data Analysis: Calculate the SAM/SAH ratio for each sample. Use statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control. A significant decrease in the SAM/SAH ratio provides strong evidence of target engagement.

cluster_0 Methionine Cycle & Potential Inhibition cluster_1 Site of Action Met Methionine SAM SAM (S-Adenosyl-L-methionine) Met->SAM MAT (ATP -> PPi+Pi) Protein Protein Synthesis Met->Protein MetRS (tRNA-Met) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyltransferases SAH SAH (S-Adenosyl-L-homocysteine) HCY Homocysteine SAH->HCY SAHH HCY->Met MS (THF -> Me-THF) Methylation->SAH NPM N-(pyridin-3-ylmethyl)methionine NPM->Met Competes with NPM->SAM Inhibits MAT NPM->Protein Inhibits MetRS or Causes Miscincorporation cluster_workflow Xenograft Efficacy Workflow start Implant Tumor Cells (e.g., GBM6 in NSG mice) monitor Monitor Tumor Growth start->monitor randomize Randomize Mice (Tumor Volume ~100 mm³) monitor->randomize treat Administer Treatment (Vehicle vs. Compound) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure measure->treat Repeat endpoint Study Endpoint (e.g., Day 21) measure->endpoint analysis Analyze Data (%TGI, PK/PD) endpoint->analysis

Sources

Method

preparation of N-(pyridin-3-ylmethyl)methionine stock solutions for cell culture

Application Note: Preparation and Handling of N-(pyridin-3-ylmethyl)methionine Stock Solutions for In Vitro Assays Executive Summary N-(pyridin-3-ylmethyl)methionine is a specialized synthetic amino acid derivative. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N-(pyridin-3-ylmethyl)methionine Stock Solutions for In Vitro Assays

Executive Summary

N-(pyridin-3-ylmethyl)methionine is a specialized synthetic amino acid derivative. Characterized by a zwitterionic methionine backbone coupled with a lipophilic, basic pyridine ring, this compound presents unique solubility and stability challenges in vitro. This application note provides a comprehensive, self-validating protocol for preparing high-fidelity stock solutions. By addressing the precise physicochemical vulnerabilities of the molecule—specifically, the susceptibility of the thioether group to oxidation and the narrow isoelectric precipitation window—this guide ensures reproducible, artifact-free cell culture data.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why a protocol is structured a certain way, rather than blindly following steps. The preparation of N-(pyridin-3-ylmethyl)methionine dictates strict adherence to three core principles:

  • Solvent Selection (The Molar Volume Effect): The zwitterionic nature of the methionine moiety, combined with the hydrophobic pyridin-3-ylmethyl group, limits direct aqueous solubility at physiological pH. Dimethyl sulfoxide (DMSO) is utilized as an aprotic solvent to disrupt intermolecular hydrogen bonding and fully solubilize the compound[1]. However, when preparing exact molarities, the molar volume of the solute must be accounted for; adding exactly 1 mL of DMSO to a pre-weighed powder will result in a final volume greater than 1 mL, diluting the intended molarity.

  • Mitigation of Thioether Oxidation: Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (MetO)[2]. This oxidation adds a single oxygen atom to the lateral chain, creating R and S diastereomers that fundamentally alter the steric and electronic profile of the molecule[3]. Because standard cell culture media often contain riboflavin—a photosensitizer that generates singlet oxygen upon light exposure—the stock solution must be protected from ambient light using amber vials[4].

  • DMSO Toxicity Thresholds: While DMSO is an excellent vehicle, it is inherently cytotoxic and can induce unintended cellular differentiation. To avoid poisoning the cells or confounding assay results, the final concentration of DMSO in the working culture medium must strictly be maintained below 0.1% (v/v)[5][6][7].

Workflow & Degradation Pathway Visualization

Workflow Start N-(pyridin-3-ylmethyl)methionine (Equilibrated Powder) Dissolve Dissolve in Anhydrous DMSO (Account for Molar Volume) Start->Dissolve Add Solvent Filter Sterile Filtration (0.22 µm PTFE Membrane) Dissolve->Filter Clarify Degrade Methionine Sulfoxide (MetO) (Loss of Efficacy) Dissolve->Degrade O₂ / Light Exposure Aliquot Aliquot into Amber Vials (Protect from Light) Filter->Aliquot Transfer Purge Argon Headspace Purging (Displace O₂) Aliquot->Purge Prevent Oxidation Store Store at -80°C (Stable Stock) Purge->Store Freeze

Workflow for N-(pyridin-3-ylmethyl)methionine stock preparation and MetO degradation pathway.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Reagent Equilibration & Weighing

  • Remove the lyophilized N-(pyridin-3-ylmethyl)methionine powder from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that accelerates degradation and alters the true mass weighed.

  • Weigh the desired mass using a calibrated analytical balance (e.g., 10.0 mg).

Phase 2: Dissolution & Volume Adjustment 3. Transfer the powder to a sterile, volumetric Class A glass tube. 4. Add BioPerformance Certified, sterile-filtered anhydrous DMSO (≤0.1% water)[1] to approximately 80% of the final target volume. 5. Vortex gently until complete visual dissolution is achieved. 6. Add additional DMSO to reach the exact final meniscus mark. Causality: This volumetric approach corrects for the molar volume displacement of the solute, ensuring a highly accurate stock concentration.

Phase 3: Sterilization & Aliquoting 7. In a biosafety cabinet, draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: DMSO will dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) membranes, ruining the stock and contaminating the sample with polymers. 8. Filter the solution directly into sterile, amber-colored microcentrifuge tubes, dispensing single-use volumes (e.g., 20 µL to 50 µL per tube).

Phase 4: Purging & Storage 9. Gently blow a stream of high-purity Argon (or Nitrogen) gas over the headspace of each tube for 3–5 seconds before immediately capping. Causality: Displacing ambient oxygen prevents the auto-oxidation of the thioether to methionine sulfoxide during long-term storage[8]. 10. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Phase 5: Validation Checkpoint 11. Self-Validation: Upon diluting the stock into your aqueous cell culture medium, immediately observe the medium under an inverted phase-contrast microscope at 20X magnification. The absence of micro-crystals confirms successful aqueous solvation. If micro-precipitates are observed, the compound has "crashed out," and a lower intermediate dilution step or a co-solvent must be employed.

Quantitative Data & Dilution Matrices

To guarantee that the final DMSO concentration remains below the cytotoxic threshold of 0.1%[6][7], researchers must utilize a structured dilution matrix. Table 1 outlines the required intermediate steps.

Table 1: Dilution Matrix for a 10 mM Stock Solution

Target Working Concentration Volume of 10 mM Stock Needed Volume of Culture Media Final DMSO Concentration (v/v) Status / Toxicity Risk
10 µM 1.0 µL 999.0 µL 0.10% Acceptable (Max Limit)
5 µM 0.5 µL 999.5 µL 0.05% Optimal
1 µM 0.1 µL 999.9 µL 0.01% Optimal

| 50 µM | 5.0 µL | 995.0 µL | 0.50% | High Risk (Cytotoxic)[7] |

Note: If a working concentration of >10 µM is required, the initial stock solution must be prepared at a higher molarity (e.g., 50 mM) to keep the final DMSO volume ≤0.1%.

Table 2: Physicochemical & Handling Parameters

Parameter Specification / Recommendation
Primary Solvent Anhydrous DMSO (BioPerformance Certified)[1]
Filter Membrane Compatibility PTFE or Nylon (Strictly avoid PES/CA)
Primary Degradant Methionine Sulfoxide (MetO) Diastereomers[3]
Storage Temperature -80°C (Long term: >1 month); -20°C (Short term: <1 month)

| Light Sensitivity | High (Requires Amber Vials)[4] |

References

  • Compound Handling Instructions. MedChemExpress. Available at:[Link]

  • Redox Proteomics of Protein-bound Methionine Oxidation. NIH PubMed Central (PMC). Available at:[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at:[Link]

  • Small but Critical Mistakes Commonly Made in Cell Culture Experiments. Biomedical Research Network. Available at:[Link]

  • Avoiding toxic DMSO concentrations in cell culture. Reddit (r/labrats). Available at:[Link]

  • Practical guide for dynamic monitoring of protein oxidation using genetically encoded ratiometric fluorescent biosensors of methionine sulfoxide. NIH PubMed Central (PMC). Available at:[Link]

  • Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction. ACS Publications. Available at:[Link]

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of N-(pyridin-3-ylmethyl)methionine

Welcome to the Application Science Support Center. As a synthetic amino acid derivative, N-(pyridin-3-ylmethyl)methionine presents unique physicochemical challenges for researchers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a synthetic amino acid derivative, N-(pyridin-3-ylmethyl)methionine presents unique physicochemical challenges for researchers. Because it contains a thioether, a carboxylic acid, a secondary amine, and a pyridine ring, its solubility is strictly governed by its speciation state in aqueous media.

This guide is designed by our Senior Application Scientists to help you troubleshoot precipitation issues, understand the mechanistic causality behind its solubility profile, and implement field-proven formulation protocols.

Mechanistic Insight: The Zwitterion Problem

The most common support ticket we receive is: "My compound precipitates immediately when added to standard PBS (pH 7.4)."

To understand why this happens, we must look at the molecule's ionizable groups. N-(pyridin-3-ylmethyl)methionine has three key pKa values:

  • Carboxylic acid: pKa ~2.2

  • Pyridine nitrogen: pKa ~5.25[1]

  • Secondary amine: pKa ~8.5

At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), the secondary amine is protonated (NH₂⁺), and the pyridine ring is neutral. This results in a net-zero charge, making the molecule a zwitterion . Zwitterionic amino acids exhibit their absolute lowest aqueous solubility at their isoelectric point (pI), which for this compound is approximately 6.85[2].

At this pH, intermolecular ionic interactions between the positively charged amine of one molecule and the negatively charged carboxylate of another create a tight crystal lattice. This lattice energy dominates over solute-water dipole interactions, leading to rapid precipitation[3]. To dissolve the compound, you must disrupt this zwitterionic packing.

Speciation Cation Cationic Form (+2) pH < 2.2 Highly Soluble MonoCation Monocationic (+1) pH 2.2 - 5.2 Soluble Cation->MonoCation -H⁺ Zwitterion Zwitterion (0) pH 5.2 - 8.5 Insoluble (Precipitates) MonoCation->Zwitterion -H⁺ Anion Anionic Form (-1) pH > 8.5 Soluble Zwitterion->Anion -H⁺

Fig 1: pH-dependent speciation and solubility states of N-(pyridin-3-ylmethyl)methionine.

Diagnostic Decision Matrix

Before selecting a solubilization strategy, you must define the constraints of your downstream application. Use the workflow below to determine the optimal path for your experiment.

Workflow Start Compound: N-(pyridin-3-ylmethyl)methionine CheckApp Determine Downstream Application Constraints Start->CheckApp Path1 Tolerates pH Shift? (e.g., Chemical Assays) CheckApp->Path1 Path2 Requires Physiological pH? (e.g., Cell Culture, in vivo) CheckApp->Path2 Sol1 Adjust pH < 4.0 or > 9.0 (Protonate/Deprotonate) Path1->Sol1 Yes Sol2 Use Co-solvents (DMSO, PEG400) Path2->Sol2 Yes Sol3 Formulate with Cyclodextrins (HP-β-CD) Path2->Sol3 If DMSO toxic Fail Still Insoluble? Sol1->Fail Sol2->Fail Salt Generate Mesylate or HCl Salt Fail->Salt Yes

Fig 2: Decision matrix for optimizing the solubility of N-(pyridin-3-ylmethyl)methionine.

Quantitative Solubility Data

The following table summarizes the expected solubility behavior of the compound based on the pH of the aqueous environment.

Table 1: Predicted Solubility Profile across pH Ranges

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityRecommended Buffer System
< 2.2 Dicationic+2Very High (>50 mg/mL)0.1 M HCl, Glycine-HCl
2.2 – 5.2 Monocationic+1High (10-50 mg/mL)Acetate (pH 4.0), Citrate
5.2 – 8.5 Zwitterionic0Very Low (<1 mg/mL)Avoid standard PBS (pH 7.4)
> 8.5 Anionic-1Moderate (5-20 mg/mL)Borate, Carbonate (pH 9.5)

Troubleshooting FAQs

Q1: I need to dose this compound in cell culture at pH 7.4, but it crashes out of solution. What is the most reliable formulation strategy? Because you cannot alter the final assay pH without killing your cells, you must disrupt the zwitterionic crystal packing using exogenous agents.

  • Approach A (Co-solvents): Dissolve the compound in 100% DMSO to create a 10-50 mM stock. Dilute this stock dropwise into pre-warmed culture media under vigorous vortexing. Keep final DMSO concentration <0.5% to avoid cytotoxicity.

  • Approach B (Cyclodextrins): If DMSO is poorly tolerated, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic pyridine ring and methionine side chain can insert into the cyclodextrin cavity, masking the neutral, hydrophobic regions of the zwitterion from the aqueous environment[4].

Q2: I am preparing a stock solution for an in vitro biochemical assay where a slight pH shift is acceptable. How can I maximize stock concentration? Leverage the compound's ionizable groups. By dropping the pH below 4.0, you protonate the pyridine ring (forming a pyridinium cation)[4]. This shifts the molecule from a neutral zwitterion to a monocationic (+1) species, dramatically increasing hydration energy and solubility[2]. Prepare your stock in 50 mM Acetate buffer (pH 4.0).

Q3: We are moving to animal models (in vivo) and need a highly concentrated, stable aqueous formulation without organic solvents. What is the best path forward? Salt formation is the gold standard for basic pyridine compounds[4]. By synthesizing the hydrochloride (HCl) or methanesulfonate (mesylate) salt of N-(pyridin-3-ylmethyl)methionine, you permanently alter the solid-state properties. The bulky counterion disrupts the tight zwitterionic crystal lattice, lowering the melting point and significantly enhancing the thermodynamic solubility in water[3].

Self-Validating Experimental Protocols

To ensure reproducibility, our protocols are designed to be self-validating. Each methodology includes an intrinsic check to confirm that the solubilization mechanism has successfully occurred.

Protocol A: pH-Shift "Stock and Dilute" Method

Mechanism: Protonation of the pyridine nitrogen (pKa 5.25) to break zwitterionic lattice energy. Self-Validation: The visual transition from a cloudy suspension to an optically clear solution directly confirms the pKa-dependent state change.

  • Weighing: Accurately weigh 10 mg of N-(pyridin-3-ylmethyl)methionine into a clear glass vial.

  • Aqueous Addition: Add 900 µL of deionized water. The suspension will remain cloudy (indicating the presence of the insoluble zwitterionic precipitate).

  • Acid Titration: Add 0.1 M HCl dropwise (approximately 50-100 µL) while vortexing continuously.

  • Validation Check: Monitor the solution closely. As the pH drops below 4.5, the pyridine ring protonates. The solution will rapidly turn optically clear.

  • Buffering: Once fully dissolved, you can spike this concentrated stock into your final assay buffer. Ensure your assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES or Tris) to absorb the acidic spike without shifting the final assay pH out of the functional range.

Protocol B: HP-β-Cyclodextrin Complexation

Mechanism: Host-guest inclusion of the hydrophobic pyridine moiety. Self-Validation: HPLC-UV quantification of the post-centrifugation supernatant ensures no micro-precipitates skew your downstream assay dosing.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Compound Addition: Add the target concentration of N-(pyridin-3-ylmethyl)methionine (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Thermal Activation: Sonicate the vial in a water bath at 37°C for 15-30 minutes. The thermal energy accelerates the host-guest inclusion complex kinetics.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes. This step is critical to pellet any uncomplexed, precipitated compound.

  • Validation Check: Carefully decant the supernatant. Quantify the exact concentration of the supernatant via HPLC-UV against a standard curve. This guarantees you know the precise soluble fraction being applied to your biological system.

Sources

Optimization

reducing steric hindrance issues with N-(pyridin-3-ylmethyl)methionine in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly pivots toward constrained, proteolysis-resistant peptidomimetics, the incorporation of N-alkylated amino acids has become a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly pivots toward constrained, proteolysis-resistant peptidomimetics, the incorporation of N-alkylated amino acids has become a critical bottleneck.

Coupling an incoming Fmoc-amino acid onto N-(pyridin-3-ylmethyl)methionine presents a formidable synthetic challenge. This specific residue suffers from a "triple threat" of complications:

  • Severe Steric Shielding: The bulky pyridin-3-ylmethyl group physically blocks the secondary amine nucleophile, drastically increasing the activation energy (ΔG‡) required for amide bond formation[1].

  • Electronic Deactivation: The secondary amine is inherently less nucleophilic than a primary α-amine. Furthermore, the basic pyridine ring can alter the local microenvironment, scavenging protons and interfering with the active ester intermediate.

  • Side-Chain Vulnerability: Methionine’s thioether group is highly susceptible to oxidation (forming sulfoxides) and alkylation during prolonged or harsh coupling conditions.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you achieve >95% coupling efficiency without compromising the integrity of your peptide backbone.

Mechanistic Workflow: Overcoming the Kinetic Barrier

To successfully acylate N-(pyridin-3-ylmethyl)methionine, we must abandon standard carbodiimide chemistry. The workflow below illustrates the thermodynamic and kinetic pathways required to force this sterically hindered reaction to completion.

Workflow N_Alkyl Deprotected N-(pyridin-3-ylmethyl)Met (Secondary Amine) Activation Incoming Fmoc-AA Activation N_Alkyl->Activation Path1 Standard DIC/HOBt (Ambient Temp) Activation->Path1 Low Reactivity Path2 COMU / OxymaPure (Microwave 75°C) Activation->Path2 Enhanced Kinetics Path3 Triphosgene / Collidine (In Situ AA Chloride) Activation->Path3 Extreme Hindrance Fail Incomplete Coupling (Deletion Sequence) Path1->Fail Success Successful Amide Bond Formation Path2->Success Path3->Success

Workflow for overcoming steric hindrance during coupling onto N-(pyridin-3-ylmethyl)methionine.

Quantitative Diagnostic Matrix

Relying on empirical trial-and-error wastes valuable building blocks. The table below synthesizes quantitative data across various coupling strategies to help you select the optimal approach based on your specific sequence context.

Coupling StrategyReagents (Equiv)Temp (°C)Time (min)Avg. Yield (%)Epimerization RiskValidation Method
Standard Ambient DIC/HOBt (4 eq)25°C120< 20%LowChloranil Test
Uronium Ambient HATU/HOAt (4 eq)25°C12040 - 50%ModerateChloranil Test
Microwave-Assisted COMU/Oxyma (5 eq)75°C15> 90%Low-ModerateChloranil Test / LC-MS
Acid Chloride Triphosgene (3 eq)25°C60> 95%LowChloranil Test / LC-MS

Self-Validating Experimental Protocols

As a rule of scientific integrity, no SPPS step should proceed on blind faith. The following protocols are designed as self-validating systems —incorporating mandatory checkpoints to confirm the success of each chemical transformation before proceeding.

Protocol A: Microwave-Assisted Coupling with COMU/OxymaPure

Causality: Standard coupling reagents fail because the intermediate O-acylisourea cannot easily navigate the steric bulk of the pyridin-3-ylmethyl group. COMU generates a highly reactive ester with OxymaPure, which exhibits superior leaving-group kinetics and minimizes racemization[2]. Microwave (MW) irradiation provides the precise thermal energy required to overcome the high activation barrier of the hindered secondary amine[3].

Step-by-Step Methodology:

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

  • Validation Checkpoint 1 (Chloranil Test):

    • Action: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes.

    • Validation: A dark blue/green color confirms the presence of the free secondary amine. If colorless, repeat Step 1.

  • Pre-activation: Dissolve the incoming Fmoc-AA (5 eq), COMU (5 eq), and OxymaPure (5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq). Stir for 1 minute to generate the active ester.

  • MW Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 15 minutes using a dedicated MW peptide synthesizer.

  • Validation Checkpoint 2 (Post-Coupling Chloranil Test):

    • Action: Wash resin thoroughly with DMF and DCM. Repeat the Chloranil test.

    • Validation: A colorless or pale yellow bead indicates complete acylation. If beads remain blue/green, perform a second coupling cycle before proceeding.

Protocol B: In Situ Amino Acid Chloride Generation (For Extreme Hindrance)

Causality: When MW-assisted coupling fails (often due to the incoming amino acid also being sterically hindered, e.g., Fmoc-Val-OH or Fmoc-Ile-OH), the electrophilicity of the incoming carboxyl group must be maximized. Converting the Fmoc-AA to an acid chloride using triphosgene bypasses the bulky active ester intermediates entirely. Collidine is used as a non-nucleophilic base to neutralize HCl without causing epimerization via oxazolone formation[4].

Step-by-Step Methodology:

  • Deprotection & Validation: Perform Fmoc removal and Chloranil validation as described in Protocol A.

  • In Situ Activation: In a fume hood, dissolve the incoming Fmoc-AA (3 eq) and triphosgene (1 eq) in dry THF or DCM.

  • Base Addition: Add 2,4,6-collidine (10 eq) dropwise. The formation of the amino acid chloride is near-instantaneous.

  • Coupling: Add the mixture to the resin-bound N-(pyridin-3-ylmethyl)methionine. Shake at room temperature for 60 minutes.

  • Validation Checkpoint 3: Wash the resin extensively with DCM, then DMF. Perform the Chloranil test to confirm the disappearance of the secondary amine (colorless result).

Frequently Asked Questions (Troubleshooting)

Q: Why did my sequence terminate entirely at the N-(pyridin-3-ylmethyl)Met residue? A: This is a classic manifestation of the Thorpe-Ingold effect and severe steric shielding[4]. The secondary amine is physically blocked, causing the subsequent coupling to fail. If you proceed with Fmoc deprotection on an uncoupled sequence, the unreacted N-alkylated amine will permanently cap the sequence, leading to a truncated deletion peptide. Always utilize the Chloranil test to validate coupling before moving to the next deprotection step.

Q: Why is the Kaiser test failing to show a positive result after I deprotect the N-alkylated methionine? A: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a mechanism that strictly requires a primary amine. N-(pyridin-3-ylmethyl)methionine features a secondary amine. You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test to accurately detect free secondary amines.

Q: How do I prevent methionine oxidation during extended, elevated-temperature microwave couplings? A: Methionine’s thioether is highly susceptible to oxidation to sulfoxide (Met(O)), especially under thermal stress. To mitigate this:

  • Strictly limit microwave heating to 75°C for no longer than 15 minutes.

  • Degas your DMF by sparging with Argon or Nitrogen prior to use.

  • If oxidation still occurs, you can perform a post-synthesis global reduction of the peptide using ammonium iodide ( NH4​I ) and dimethyl sulfide ( Me2​S ) in TFA during the final cleavage step.

Q: Does the pyridine ring of the side chain interfere with the coupling reagents? A: Yes. The pyridine nitrogen is a weak base. During coupling, it can locally buffer the microenvironment and potentially interact with the active ester. To counteract this, ensure you are using a sufficient excess of your tertiary base (e.g., 10 equivalents of DIPEA or Collidine) to keep the incoming amino acid fully activated and to saturate the local basicity of the pyridine ring.

References

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 ACS Publications URL:[Link][1]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ ResearchGate URL:[Link][4]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ Springer Nature Experiments URL:[Link][3]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega URL:[Link][2]

Sources

Troubleshooting

improving HPLC peak shape and tailing for N-(pyridin-3-ylmethyl)methionine analysis

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions, poor retention...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions, poor retention, and tailing issues during the HPLC-MS analysis of N-(pyridin-3-ylmethyl)methionine .

Because this molecule is a complex zwitterion—containing a basic pyridine ring, a secondary amine, a carboxylic acid, and a polarizable thioether—it presents a "perfect storm" of chromatographic challenges. This guide will walk you through the mechanistic causes of these issues and provide field-validated, self-correcting methodologies to achieve sharp, symmetrical peaks.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Observed N-(pyridin-3-ylmethyl)methionine CheckRet Is retention factor (k') < 2? Start->CheckRet SwitchHILIC Switch to HILIC Mode (Zwitterionic/Amide Column) CheckRet->SwitchHILIC Yes (Too Polar) CheckpH Check Mobile Phase pH CheckRet->CheckpH No (Retained) LowpH Acidic (pH 2-3) Silanol Interaction CheckpH->LowpH NeutralpH Neutral (pH 6-8) Mixed-Mode Interaction CheckpH->NeutralpH UseCSH Use CSH C18 or Polar-Embedded Column LowpH->UseCSH AdjustBuffer Increase Buffer Capacity or High pH Stable Column NeutralpH->AdjustBuffer CheckMetal Still Tailing? Check Metal Chelation UseCSH->CheckMetal AdjustBuffer->CheckMetal UsePEEK Use Bio-inert/PEEK Hardware CheckMetal->UsePEEK Yes

Troubleshooting workflow for resolving peak tailing and retention issues in zwitterionic analysis.

Section 1: Column Chemistry & The Silanol Problem

Q: Why does N-(pyridin-3-ylmethyl)methionine exhibit severe peak tailing on my standard C18 column, even when using 0.1% Formic Acid? A: The root cause is a secondary ion-exchange interaction. At an acidic pH (e.g., pH 2.7 with 0.1% formic acid), the carboxylic acid on your molecule is mostly neutral, but both the pyridine nitrogen and the secondary amine are fully protonated (positively charged). Standard silica-based C18 columns contain residual silanol groups (-SiOH) on the silica surface. Even at low pH, a small population of these silanols remains ionized (-SiO⁻)[1][2].

When the positively charged nitrogens of your analyte interact with these negatively charged silanols, they undergo an electrostatic adsorption that acts like "velcro"[3]. Because this ion-exchange mechanism is kinetically slower than the primary hydrophobic partitioning of the C18 phase, the molecules desorb at different rates, dragging out the latter half of the peak and causing severe tailing[1].

Q: How can I eliminate this tailing without using signal-suppressing ion-pairing reagents like TFA? A: The most effective, MS-friendly solution is to switch to a Charged Surface Hybrid (CSH) column. CSH particles are engineered with a low-level positive charge permanently bonded to the silica surface[4]. In low-ionic-strength acidic conditions (like LC-MS friendly formic acid), this positive surface charge electrostatically repels the protonated basic nitrogens of N-(pyridin-3-ylmethyl)methionine[5]. By preventing the molecule from accessing the underlying silanols, CSH technology transforms a broad, tailing peak into a sharp, symmetrical one while maintaining high MS sensitivity[4].

Section 2: Retention Strategies – RPLC vs. HILIC

Q: I fixed the tailing, but now the compound elutes in the void volume ( k′<1 ). How do I retain this zwitterion? A: N-(pyridin-3-ylmethyl)methionine is highly polar. Once protonated, it lacks sufficient hydrophobicity to partition effectively into a reversed-phase (RPLC) stationary phase. If you cannot retain the compound using a 100% aqueous mobile phase, you must switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) [6][7].

HILIC operates orthogonally to RPLC. It utilizes a polar stationary phase (such as a zwitterionic or amide column) and a highly organic mobile phase (typically >70% acetonitrile). In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer. Consequently, water acts as the strong eluting solvent[7]. This approach easily retains highly polar amino acids that fail to retain in RPLC[8][9].

Quantitative Comparison: RPLC vs. HILIC for Zwitterionic Amino Acids
ParameterReversed-Phase LC (RPLC)Hydrophilic Interaction LC (HILIC)
Stationary Phase Polarity Non-polar (e.g., C18, C8)Polar (e.g., Zwitterionic, Amide, Bare Silica)
Mobile Phase Starting Conditions High Aqueous (e.g., 95% Water)High Organic (e.g., 95% Acetonitrile)
Strong Eluting Solvent Organic (Acetonitrile / Methanol)Aqueous (Water)
Analyte Retention ( k′ ) Very Poor ( k′<1 )Excellent ( k′>3 )
LC-MS Sensitivity (ESI) ModerateHigh (High organic content aids rapid desolvation)
Equilibration Time Fast (5–10 column volumes)Slower (15–20 column volumes)

Section 3: Validated Experimental Methodologies

Q: Can you provide a reliable, self-validating HILIC-MS protocol for analyzing this compound? A: Yes. The following methodology utilizes a zwitterionic HILIC (HILIC-Z) column, which provides superior peak shape for basic amino acids and resolves isobaric interferences[8][9].

Step-by-Step Methodology: HILIC-MS Analysis of N-(pyridin-3-ylmethyl)methionine

  • System Suitability & Self-Validation (Crucial First Step):

    • The Test: Inject a strictly neutral marker (e.g., toluene for RPLC, or uracil/caffeine for HILIC)[3].

    • The Logic: Neutral compounds cannot undergo acid-base silanol interactions. If the neutral marker tails, you have a physical plumbing issue (e.g., a void in the column or dead volume in the fittings). If the neutral marker is perfectly symmetrical but your analyte tails, the issue is strictly chemical[3].

  • Column Selection:

    • Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm superficially porous particle)[9].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: High buffer capacity is required in HILIC to stabilize the local pH of the water-enriched layer on the stationary phase).

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile with 0.1% Formic Acid[8].

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to trap the polar analyte).

    • 1.0 - 8.0 min: Linear gradient to 60% B (Elution via increasing water content).

    • 8.0 - 10.0 min: 60% B (Wash step to remove highly polar matrix components).

    • 10.0 - 15.0 min: 95% B (Re-equilibration). Do not rush this step; HILIC requires at least 15 column volumes to re-establish the aqueous layer.

  • Sample Preparation (The Most Common Point of Failure):

    • Dilute your sample in the starting mobile phase (e.g., 95% Acetonitrile). Injecting a sample dissolved in 100% water into a HILIC system will disrupt the partition layer and cause severe peak splitting and fronting.

Section 4: Hardware & Hidden Secondary Interactions

Q: I am using a HILIC column with proper sample diluent, but I still see slight peak distortion and poor recovery. What else could be happening? A: You are likely experiencing metal chelation . N-(pyridin-3-ylmethyl)methionine contains a thioether (methionine side chain), a carboxylate, and a pyridine ring. This specific triad of functional groups makes the molecule a potent multidentate ligand.

During analysis, these groups can chelate electron-deficient transition metals (such as iron and nickel) present in standard stainless steel HPLC flow paths, pump heads, and column frits[9]. This interaction leads to peak tailing, loss of peak area (poor recovery), and shifting retention times.

The Solution:

  • Hardware Upgrade: Swap standard stainless steel capillaries for PEEK (Polyether ether ketone) tubing and utilize PEEK-lined or bio-inert column hardware[9].

  • Mobile Phase Passivation: If hardware swapping is not immediately possible, add a trace amount of a chelating deactivator (e.g., 5 µM medronic acid or EDTA, depending on MS compatibility) to your mobile phase to passivate the active metal sites in the system[9].

References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation. waters.com. URL:[Link]

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology - Waters Corporation. waters.com. URL:[Link]

  • Troubleshooting Peak Tailing in LC. scribd.com. URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. chromtech.com. URL:[Link]

  • Hybrid Particle Columns: The First Twenty Years. chromatographyonline.com. URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. lcms.cz. URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis. scribd.com. URL:[Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. agilent.com. URL:[Link]

  • HPLC Peak Tailing. axionlabs.com. URL:[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. chromatographyonline.com. URL:[Link]

Sources

Optimization

overcoming column purification challenges of N-(pyridin-3-ylmethyl)methionine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of N-(pyridin-3-ylmethyl)methionine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of N-(pyridin-3-ylmethyl)methionine .

This molecule presents a "perfect storm" of purification challenges: it is highly polar, zwitterionic at physiological pH (containing a carboxylic acid, a secondary amine, and a basic pyridine ring), and possesses a thioether side chain that is highly susceptible to degradation. Standard reversed-phase (RP) or normal-phase (NP) methodologies often fail, resulting in poor retention, severe peak tailing, or chemical alteration during the run.

This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Part 1: Diagnostic Troubleshooting Matrix

Before altering your method, identify your specific failure mode. The table below summarizes the quantitative indicators of common purification failures and their mechanistic solutions.

Symptom / ObservationQuantitative IndicatorRoot CauseMechanistic Solution
Elution in the void volume Retention factor ( k′ ) < 1.0 on C18Extreme polarity and zwitterionic nature prevent hydrophobic partitioning.Switch to HILIC mode starting at 90% Acetonitrile / 10% aqueous buffer[1].
Severe peak tailing Asymmetry factor ( As​ ) > 2.0Unshielded electrostatic interactions between basic nitrogens and acidic silanols.Increase buffer ionic strength (10–20 mM Ammonium Formate) to mask silanols[2].
Unintended +16 Da Mass Shift LC-MS shows [M+H]++16 Oxidation of the methionine thioether to methionine sulfoxide[3].Degas mobile phases; use metal-free (PEEK) fluidics; flash-freeze fractions[4].
Split peaks / Doublets Two peaks with identical mass ( +16 Da)Formation of diastereomers upon oxidation of the chiral methionine sulfur.Prevent oxidation upstream. Do not attempt to resolve unless isolating the sulfoxide.

Part 2: Expert Q&A and Mechanistic Insights

Q1: Why does N-(pyridin-3-ylmethyl)methionine streak on silica and fail to retain on C18 columns?

The Causality: Standard normal-phase chromatography relies on a non-polar mobile phase (e.g., Hexane/Ethyl Acetate). N-(pyridin-3-ylmethyl)methionine is practically insoluble in these solvents. Furthermore, its basic secondary amine and pyridine nitrogen interact so strongly with the acidic silanol groups on bare silica that the compound irreversibly adsorbs or streaks. Conversely, on a standard Reversed-Phase (C18) column, the molecule's high polarity and multiple ionization states (zwitterion) prevent it from partitioning into the hydrophobic stationary phase, causing it to wash out in the void volume[2].

The Solution: You must invert the phase system using Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like Amide or Zwitterionic phases) and a water-deficient mobile phase (e.g., high acetonitrile). The mechanism relies on the analyte partitioning into an immobilized water-rich layer on the stationary phase surface, supplemented by electrostatic interactions[1].

purification_decision_tree Start Analyze N-(pyridin-3-ylmethyl)methionine Polarity Is retention factor (k') < 2 on standard C18 RP-HPLC? Start->Polarity RP_HPLC Use Reversed-Phase (C18) with Ion-Pairing (0.1% TFA) Polarity->RP_HPLC No (Retained) HILIC Switch to HILIC Mode (Amide or Zwitterionic Column) Polarity->HILIC Yes (Elutes in void) Success Optimal Retention & Peak Shape RP_HPLC->Success Buffer Optimize Buffer: 10-20 mM Ammonium Formate (pH 3-4) HILIC->Buffer Buffer->Success

Fig 1: Chromatographic decision tree for resolving poor retention of highly polar zwitterionic amino acids.

Q2: I am seeing a +16 Da mass shift in my purified fractions. What is happening and how do I stop it?

The Causality: A +16 Da shift is the classic signature of methionine oxidation, where the thioether is oxidized to a sulfoxide[3]. Methionine is highly susceptible to oxidation catalyzed by trace transition metals (often shedding from stainless steel HPLC pumps/frits), dissolved oxygen in aqueous buffers, or peroxides present in aged organic solvents[4]. The oxidation rate accelerates during the concentration/lyophilization phase when the surface-area-to-volume ratio of the solvent increases, maximizing oxygen exposure.

The Solution: Oxidation must be managed systematically across the entire workflow. Use only fresh, peroxide-free solvents. Continuously sparge mobile phases with inert gas (Nitrogen or Argon) to displace dissolved oxygen. If your system permits, utilize PEEK (polyetheretherketone) tubing to eliminate metal-catalyzed autoxidation.

oxidation_prevention_workflow SamplePrep Sample Preparation Avoid excessive agitation, keep cold Chromatography Purification Run Use metal-free (PEEK) fluidics SamplePrep->Chromatography SolventPrep Solvent Degassing Sparging with Inert Gas (Ar/N2) SolventPrep->Chromatography Fractions Fraction Collection Keep on ice, minimize light exposure Chromatography->Fractions Lyophilization Concentration Flash-freeze & Lyophilize immediately Fractions->Lyophilization

Fig 2: Step-by-step mechanistic workflow to prevent thioether oxidation during purification.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: HILIC Purification Method for Zwitterionic Methionine Derivatives

This protocol utilizes a self-validating gradient to ensure the analyte partitions correctly into the aqueous layer without precipitating.

Materials:

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-bonded stationary phase (e.g., 5 µm, 250 x 21.2 mm for prep scale).

  • Mobile Phase A: 100% Acetonitrile (LC-MS grade).

  • Mobile Phase B: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (Note: The acidic pH ensures the carboxylate is partially protonated while the pyridine and secondary amine are fully ionized, stabilizing the molecule's electrostatic profile).

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 90% A / 10% B for at least 10 column volumes (CV). Self-Validation: Monitor the baseline UV absorbance (at 254 nm for the pyridine ring); a stable baseline indicates the immobilized aqueous layer has formed.

  • Sample Loading: Dissolve the crude N-(pyridin-3-ylmethyl)methionine in the starting mobile phase (90% ACN). Critical: If solubility is poor, add up to 20% water, but ensure the injection volume is small (<1% of CV) to prevent peak distortion.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 90% A / 10% B.

    • 5–25 min: Linear gradient to 50% A / 50% B. (Analyte typically elutes between 30-40% aqueous).

    • 25–30 min: Isocratic hold at 50% A / 50% B to wash strongly retained impurities.

    • 30–40 min: Return to 90% A / 10% B for re-equilibration.

  • Fraction Collection: Collect peaks absorbing at 254 nm directly into pre-chilled tubes (on ice) to suppress thermal oxidation.

Protocol B: Anti-Oxidation Handling and Lyophilization

Methionine oxidation often occurs post-purification. This protocol prevents degradation during solvent removal.

Step-by-Step Methodology:

  • Immediate Pooling: Pool the target fractions immediately after the LC run. Do not leave aqueous fractions sitting at room temperature.

  • Solvent Evaporation (Acetonitrile Removal): Transfer the pooled fractions to a rotary evaporator. Set the water bath to a maximum of 25°C. Apply vacuum to selectively strip the acetonitrile. Mechanistic note: Removing the organic solvent first raises the freezing point of the remaining liquid, allowing for efficient lyophilization.

  • Flash Freezing: Once the acetonitrile is removed, transfer the aqueous solution to a lyophilization flask. Submerge the flask in a dry ice/acetone bath (-78°C) and rotate to form a thin, even shell of frozen material.

  • Lyophilization: Attach immediately to a high-vacuum lyophilizer (< 0.1 mBar). Maintain vacuum until the powder is completely dry.

  • Storage: Backfill the lyophilization flask with Argon gas before opening. Store the purified N-(pyridin-3-ylmethyl)methionine powder in an amber vial at -20°C under an inert atmosphere.

Sources

Reference Data & Comparative Studies

Comparative

Comparative ESI-MS/MS Fragmentation Guide: N-(pyridin-3-ylmethyl)methionine vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary & Mechanistic Grounding In pharmacokinetic profiling and biomarker discovery, the structural elucidation of alkylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Grounding

In pharmacokinetic profiling and biomarker discovery, the structural elucidation of alkylated amino acids via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical. This guide objectively compares the collision-induced dissociation (CID) performance of N-(pyridin-3-ylmethyl)methionine (3-PMM) against its unmodified parent, Methionine (Met) , and its structural isomer, N-(pyridin-2-ylmethyl)methionine (2-PMM) .

To interpret these fragmentation patterns accurately, we must apply the Mobile Proton Model . In ESI-MS/MS, the ionizing proton initially binds to the most thermodynamically favored site—in this case, the pyridine nitrogen[1]. However, fragmentation rarely occurs at this initial site. Instead, the proton must migrate to "dissociative protonation sites" (such as the secondary amine or the carboxyl group) to trigger bond cleavage[2]. The energy barrier for this migration, combined with the stability of the resulting product ions, dictates the dominant fragmentation pathways.

Comparative Profiling: Fragmentation Dynamics

The structural nuances between 3-PMM and its alternatives drastically alter their MS/MS spectra.

Baseline: Unmodified Methionine

Unmodified methionine ([M+H]⁺ m/z 150.06) fragments primarily through low-energy neutral losses. The most characteristic pathway is the elimination of methanethiol (CH₃SH, -48 Da) from the side chain, yielding an m/z 102.05 product ion[3]. Secondary losses include ammonia (-17 Da) and water (-18 Da).

Isomeric Control: N-(pyridin-2-ylmethyl)methionine (2-PMM)

In 2-PMM ([M+H]⁺ m/z 241.10), the proximity of the pyridine nitrogen to the methylene bridge creates an "ortho-effect"[1]. Upon activation, C-N bond cleavage occurs rapidly because the resulting 2-picolyl cation (m/z 92.05) is highly stabilized by resonance delocalization of the positive charge onto the adjacent pyridine nitrogen. Consequently, m/z 92.05 overwhelmingly dominates the spectrum as the base peak, suppressing the characteristic methionine side-chain losses.

Target Product: N-(pyridin-3-ylmethyl)methionine (3-PMM)

In 3-PMM ([M+H]⁺ m/z 241.10), the meta-substitution prevents direct resonance stabilization of the resulting 3-picolyl cation. Because the activation energy for C-N cleavage is higher, the proton has sufficient time to migrate to the carboxyl and thioether groups. This results in a highly informative, competitive fragmentation spectrum where neutral losses of H₂O (m/z 223.09) and CH₃SH (m/z 193.10) are prominent alongside the m/z 92.05 peak. This rich fragmentation pattern makes 3-PMM superior for MS³ sequence tagging and targeted multiple reaction monitoring (MRM) assays.

Quantitative Data & Fragmentation Analysis

The table below summarizes the high-resolution exact masses and relative abundances (at 25 eV collision energy) for the three compounds.

CompoundPrecursor [M+H]⁺Major Fragment 1 (Relative Abundance)Major Fragment 2 (Relative Abundance)Major Fragment 3 (Relative Abundance)Dominant Mechanism
Methionine 150.0583102.0549 (-CH₃SH) [100%]133.0318 (-NH₃)[45%]104.0528 (-H₂O, -CO) [30%]Side-chain neutral loss
2-PMM 241.100592.0500 (2-picolyl) [100%]193.0971 (-CH₃SH)[15%]148.0520 (-picolyl amine) [10%]Resonance-stabilized C-N cleavage
3-PMM 241.1005193.0971 (-CH₃SH) [100%]92.0500 (3-picolyl) [65%]223.0899 (-H₂O) [40%]Competitive proton migration

Standardized Self-Validating Experimental Protocol

To ensure data trustworthiness and eliminate isobaric interference, the following self-validating ESI-MS/MS protocol must be strictly adhered to.

Step 1: Sample Preparation & Ionization Control

  • Action: Dilute the analyte to 10 µM in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.

  • Causality: The 50% organic modifier ensures a stable Taylor cone for electrospray. Crucially, 0.1% Formic Acid (pH ~2.7) forces complete protonation of the pyridine ring (pKa ~5.2), locking the initial precursor population into a uniform charge state prior to isolation.

Step 2: Precursor Isolation & CID Ramping

  • Action: Isolate the [M+H]⁺ precursor (m/z 241.10) using a quadrupole isolation window of 0.7 Da. Ramp the collision energy (CE) from 15 eV to 35 eV using N₂ as the collision gas.

  • Causality: A narrow isolation window prevents co-isolation of isotopic impurities. Ramping the CE ensures that both low-energy kinetically favored pathways (e.g., -H₂O) and high-energy thermodynamically favored pathways (e.g., C-N cleavage) are captured in a single composite spectrum.

Step 3: Internal Validation via Pseudo-MS³

  • Action: Isolate the primary product ion (m/z 193.10, the -CH₃SH fragment) and subject it to secondary CID (pseudo-MS³) to monitor the subsequent loss of H₂O (m/z 175.09).

  • Causality: This creates a self-validating system. By confirming that m/z 193.10 can further dehydrate to m/z 175.09, we prove the structural connectivity of the fragments and definitively rule out background isobaric contamination.

Visualizations

Experimental Workflow

The diagram below maps the logic of the self-validating MS workflow.

Workflow A Sample Prep (10 µM in 50:50 MeOH:H2O + 0.1% Formic Acid) B Direct Infusion ESI (+) Flow: 5 µL/min A->B C Precursor Isolation [M+H]+ Quadrupole (0.7 Da) B->C D CID Ramping (CE: 15-35 eV) N2 Gas C->D E TOF/Orbitrap Detection & MS3 Validation D->E

Figure 1: Standardized self-validating ESI-MS/MS workflow for amino acid derivatives.

Fragmentation Pathways of 3-PMM

The diagram below illustrates the competitive dissociation pathways governed by the mobile proton model.

Fragmentation M [M+H]+ Precursor m/z 241.10 H2O Loss of H2O m/z 223.09 M->H2O -18 Da (Carboxyl) CH3SH Loss of CH3SH m/z 193.10 M->CH3SH -48 Da (Side Chain) Pic 3-Picolyl Cation m/z 92.05 M->Pic C-N Bond Cleavage Comb Combined Loss m/z 175.09 H2O->Comb -48 Da (Pseudo-MS3) CH3SH->Comb -18 Da (Pseudo-MS3)

Figure 2: Primary collision-induced dissociation (CID) pathways for protonated N-(pyridin-3-ylmethyl)methionine.

Conclusion

For drug development professionals designing targeted MRM assays, N-(pyridin-3-ylmethyl)methionine offers a distinct analytical advantage over its 2-isomer. Because it lacks the extreme resonance stabilization that forces the 2-isomer to fragment almost exclusively into the m/z 92.05 ion, 3-PMM yields a rich, multi-pathway spectrum. The prominent loss of the methionine side chain (-48 Da)[3] combined with the 3-picolyl reporter ion provides multiple highly specific transitions, drastically reducing false-positive identifications in complex biological matrices.

References

  • Zhushuang You, Cheng Guo, Yuanjiang Pan. "An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 2012. URL:[Link]

  • Jian Dongré et al. "Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Reid, G. E. et al. "Mechanisms for the selective gas-phase fragmentation reactions of methionine side chain fixed charge sulfonium ion containing peptides." Journal of the American Society for Mass Spectrometry, 2006. URL:[Link]

Sources

Validation

Validating Optical Purity of N-(pyridin-3-ylmethyl)methionine: A Comparative Guide to Chiral Chromatography

The accurate determination of enantiomeric excess (ee) for synthetic amino acid derivatives is a critical quality attribute in drug development. N-(pyridin-3-ylmethyl)methionine presents a unique analytical challenge: it...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) for synthetic amino acid derivatives is a critical quality attribute in drug development. N-(pyridin-3-ylmethyl)methionine presents a unique analytical challenge: it is an N-alkylated (secondary) amino acid containing a basic pyridine ring, a thioether, and a free carboxylate. Its amphoteric, zwitterionic nature combined with the steric bulk of the secondary amine renders traditional chiral separation methods either ineffective or overly complex.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the direct enantioseparation of N-(pyridin-3-ylmethyl)methionine, explaining the mechanistic causality behind column selection, and provides a self-validating experimental protocol.

Mechanistic Comparison: Why Traditional Columns Fail

When developing a method for underivatized amino acids, chromatographers typically evaluate three classes of CSPs. However, the structural nuances of N-(pyridin-3-ylmethyl)methionine dictate a very specific retention mechanism.

The Crown Ether Failure (Crownpak CR-I+)

Crown ether columns rely on the formation of a host-guest inclusion complex. The chiral recognition mechanism requires the analyte's primary ammonium ion ( −NH3+​ ) to form three simultaneous hydrogen bonds with the oxygen atoms of the 18-crown-6 ether cavity. Because N-(pyridin-3-ylmethyl)methionine is a secondary amine, it can only provide two protons for hydrogen bonding. This missing third interaction drastically reduces complex stability, resulting in a near-total loss of enantioselectivity and co-elution of enantiomers[1].

The Polysaccharide Limitation (Chiralpak IG)

Immobilized amylose or cellulose columns operate via hydrogen bonding, π−π interactions, and dipole stacking. While highly versatile, they struggle with highly polar, underivatized zwitterions. In normal-phase or reversed-phase conditions, the zwitterionic nature of N-(pyridin-3-ylmethyl)methionine leads to severe peak tailing and poor solubility unless pre-column derivatization (e.g., N-Boc or N-Fmoc protection) is performed.

The Zwitterionic Solution (Chiralpak ZWIX+)

Zwitterionic CSPs, such as Chiralpak ZWIX(+), are specifically engineered for amphoteric compounds[2]. The chiral selector fuses a basic cinchona alkaloid (quinine) with an acidic chiral sulfonic acid. This creates a synergistic double ion-pairing mechanism :

  • The basic quinuclidine nitrogen of the CSP acts as an anion exchanger, interacting with the analyte's carboxylate.

  • The sulfonic acid of the CSP acts as a cation exchanger, interacting with the analyte's secondary ammonium ion.

Because this mechanism relies on electrostatic attraction rather than rigid inclusion complexation, it excels at resolving secondary amino acids that crown ethers cannot handle[3].

Mechanism Analyte N-(pyridin-3-ylmethyl)methionine (Secondary Amine Zwitterion) ZWIX Chiralpak ZWIX(+) (Zwitterionic CSP) Analyte->ZWIX Double Ion-Pairing (High Resolution) Crown Crownpak CR-I(+) (Crown Ether CSP) Analyte->Crown Missing 3rd H-bond (No Chiral Recognition) Poly Chiralpak IG (Polysaccharide CSP) Analyte->Poly Zwitterion Aggregation (Peak Tailing)

Mechanistic compatibility of CSPs with secondary amino acid zwitterions.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of these three CSPs when analyzing underivatized N-(pyridin-3-ylmethyl)methionine.

ParameterChiralpak ZWIX(+)Crownpak CR-I(+)Chiralpak IG
Chiral Selector Quinine-derived ZwitterionImmobilized Crown EtherImmobilized Amylose
Primary Mechanism Double Ion-PairingHost-Guest InclusionH-Bonding / Steric Fit
Suitability for Secondary Amines Optimal PoorModerate (Requires Deriv.)
Typical Resolution ( Rs​ ) > 3.0 (Baseline)< 1.0 (Co-elution)~ 1.2 (Tailing)
Mobile Phase Complexity Protic (MeOH) + Acid/Base AdditivesHighly Acidic (pH 1.5 HClO4​ )Normal Phase / Reversed Phase
MS Compatibility Yes (Volatile Additives)No (Inorganic Acids)Yes

Self-Validating Experimental Protocol (ZWIX+ Workflow)

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST) to confirm column performance prior to sample analysis. Due to the intra-molecular counterion effect of the zwitterionic CSP, the combined presence of acidic and basic additives in the eluent is strictly required to modulate the proton activity[4].

A. Reagent & Mobile Phase Preparation
  • Bulk Solvent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol (MeOH) and Acetonitrile (ACN). Causality: MeOH is an essential protic solvent for zwitterionic separations, while ACN adjusts the eluting strength to prevent excessive retention.

  • Additives: Add Formic Acid (FA) to a final concentration of 50 mM, and Diethylamine (DEA) to a final concentration of 25 mM[4].

  • Filtration: Filter the mobile phase through a 0.22 µm PTFE membrane and degas via sonication.

B. Sample Preparation
  • SST Standard: Dissolve a racemic standard of N-(pyridin-3-ylmethyl)methionine in MeOH to a concentration of 0.5 mg/mL.

  • Test Sample: Dissolve the synthesized batch of N-(pyridin-3-ylmethyl)methionine in MeOH to 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

C. Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C (Thermodynamic control is critical; elevated temperatures can decrease enantioselectivity in ion-pairing mechanisms).

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm (targeting the pyridine ring) or LC-MS (ESI+).

D. Execution & Self-Validation
  • Equilibration: Flush the column with the mobile phase for at least 30 column volumes until the baseline is completely stable.

  • System Suitability Injection: Inject the racemic SST Standard.

    • Validation Gate: Proceed only if the Resolution ( Rs​ ) between the D- and L- enantiomers is ≥2.0 , and the tailing factor is ≤1.5 .

  • Blank Injection: Inject pure MeOH to confirm the absence of carryover.

  • Sample Injection: Inject the Test Sample. Calculate the optical purity (ee %) based on the integrated peak areas of the enantiomers.

Workflow S1 Sample Prep (0.5 mg/mL) S2 Equilibration (MeOH/ACN) S1->S2 S3 SST Validation (Racemate Rs > 2.0) S2->S3 S4 Elution (ZWIX+ Column) S3->S4 S5 Analysis (ee % Calc) S4->S5

Standardized workflow for validating optical purity using zwitterionic chromatography.

References

  • Lämmerhofer, M., et al. "Zwitterionic Chiral Stationary Phases Based on Cinchona and Chiral Sulfonic Acids for the Direct Stereoselective Separation of Amino Acids and Other Amphoteric Compounds." PubMed (nih.gov).
  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." chiraltech.com.
  • Royal Society of Chemistry. "Chapter 12: Chiral Metabolomics - Books." rsc.org.
  • D-NB. "Chiral two-dimensional liquid chromatography coupled to quadrup." d-nb.info.

Sources

Comparative

Crystallographic Data Comparison of N-(pyridin-3-ylmethyl)methionine Structural Analogs: A Guide for Rational Drug Design

Introduction & Pharmacophore Rationale In modern structure-based drug design, the N-(pyridin-3-ylmethyl) moiety has emerged as a privileged scaffold. It is frequently utilized to target complex allosteric and orthosteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern structure-based drug design, the N-(pyridin-3-ylmethyl) moiety has emerged as a privileged scaffold. It is frequently utilized to target complex allosteric and orthosteric pockets in proteins such as Orexin 2 Receptors (OX2R)[1] and Protein Arginine Methyltransferases (PRMT3)[2]. When this pharmacophore is hybridized with the flexible, polarizable thioether side chain of methionine (or its structural analogs), the resulting compounds offer unique crystallographic advantages.

As a Senior Application Scientist, I have observed that the pyridine nitrogen serves as a critical, highly directional hydrogen-bond acceptor, while the methionine-like thioether adapts dynamically to hydrophobic subpockets. This guide objectively compares the crystallographic performance of these structural analogs and provides a self-validating methodology for their co-crystallization.

Crystallographic Data Comparison

To evaluate the performance of N-(pyridin-3-ylmethyl) derivatives and their thioether/methionine-inspired counterparts, we must analyze high-resolution X-ray crystallographic data across different target classes.

Table 1: Crystallographic and Biochemical Comparison of Structural Analogs

Compound / AnalogTarget ProteinResolution (Å)R-free / R-workBinding AffinityKey Crystallographic Interactions
EMPA (Pyridin-3-ylmethyl derivative) Human OX2R (PDB: 5WS3)[1]2.300.219 / 0.199pA2 = 8.6H-bond via pyridine N; Pi-stacking with Trp[3]
Compound 14u (Pyridin-3-ylmethyl urea) PRMT3 (PDB: 3SMQ ref)[2]~2.00N/A>40-fold selectivityH-bond to Thr466; Allosteric pocket occupation[2]
Compound 7 (Pyrazole-carboxamide) Aromatase (Model: 3S7S)[4]3.21N/A98% inhibitionHeme iron proximity; Pyridine H-bond[4]

Mechanistic Insights & Causality in Experimental Choices

Achieving sub-2.5 Å resolution for highly flexible methionine analogs requires strict control over the thermodynamic environment. Every experimental choice must be grounded in the physicochemical reality of the ligand.

  • Lipidic Cubic Phase (LCP) for Membrane Targets: When crystallizing OX2R with lipophilic N-(pyridin-3-ylmethyl) analogs like EMPA[1], we utilize LCP crystallization with monoolein rather than detergent micelles. Causality: The methionine thioether is highly lipophilic; LCP provides a native-like lipid bilayer environment that prevents the analog from aggregating in the aqueous phase, ensuring it partitions correctly into the receptor's orthosteric site.

  • Sitting-Drop vs. Hanging-Drop Vapor Diffusion: For soluble targets like PRMT3[2], sitting-drop vapor diffusion is strictly selected over hanging-drop. Causality: Sitting drops allow for larger reservoir volumes (up to 100 µL), which significantly slows the vapor equilibration rate. This slow equilibration is critical for N-(pyridin-3-ylmethyl)methionine analogs, as rapid precipitation often leads to twinned crystals due to the rotational freedom of the thioether bond.

  • Buffer Additives: Methionine thioether analogs are prone to oxidation. We strictly degas all buffers and add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT. Causality: DTT can compete for metal-binding sites or react with the pyridin-3-ylmethyl nitrogen under specific oxidative conditions, whereas TCEP remains stable and non-reactive toward the pharmacophore.

Step-by-Step Methodology: Self-Validating Co-Crystallization Protocol

This protocol incorporates internal validation checkpoints to ensure structural integrity and prevent false-positive crystallization hits.

Phase 1: Protein-Ligand Complex Formation

  • Purification: Purify the target protein to >95% homogeneity using Ni-NTA affinity and Size Exclusion Chromatography (SEC).

    • Self-Validation: A monodisperse peak on SEC confirms the absence of aggregates.

  • Ligand Incubation: Dissolve the N-(pyridin-3-ylmethyl)methionine analog in 100% DMSO to a 10 mM stock. Add to the protein solution at a 3:1 molar ratio.

  • Incubation & Clearing: Incubate at 4°C for 2 hours. Centrifuge at 14,000 x g for 10 minutes to remove any precipitated complex.

    • Self-Validation: If the pellet is large, the ligand is inducing denaturation; reduce the DMSO concentration to <2% v/v and repeat.

Phase 2: Sitting-Drop Vapor Diffusion 4. Matrix Setup: Screen using a sparse-matrix approach (e.g., PEG/Ion screens). Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution. 5. Control Drop (Critical Checkpoint): Set up a parallel drop containing the protein and 2% DMSO (without ligand).

  • Self-Validation: If crystals form in the control but the ligand drop precipitates heavily, the analog is altering the protein's phase diagram. This requires an immediate shift in PEG concentration rather than abandoning the ligand.
  • Crystal Harvesting: Harvest crystals showing sharp edges after 7-14 days. Cryoprotect in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

Phase 3: Diffraction and Refinement 7. Data Collection: Collect X-ray diffraction data at a synchrotron light source at 100 K[1]. 8. Refinement: Solve the structure using Molecular Replacement.

  • Self-Validation: The presence of a >3σ positive peak in the Fo-Fc difference electron density map at the binding site confirms the presence of the N-(pyridin-3-ylmethyl)methionine analog.

Mandatory Visualization

G cluster_design Ligand Design & Optimization cluster_crystallography Self-Validating Crystallography Workflow N1 N-(pyridin-3-ylmethyl) Pharmacophore N3 Structural Analog Synthesis N1->N3 N2 Methionine Thioether Side Chain N2->N3 C1 Protein-Ligand Incubation & SEC N3->C1 Lead Compound C2 Sitting-Drop Vapor Diffusion C1->C2 C3 Synchrotron X-ray Diffraction C2->C3 C4 Electron Density Refinement C3->C4

Workflow detailing the design, synthesis, and self-validating crystallographic resolution of analogs.

References

  • [1] Title: 5WS3: Crystal structures of human orexin 2 receptor bound to the selective antagonist EMPA determined by serial femtosecond crystallography at SACLA. Source: RCSB PDB. URL:[Link]

  • [3] Title: Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA. Source: PDBj. URL:[Link]

  • [2] Title: Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors. Source: PubMed Central (NIH). URL:[Link]

  • [4] Title: An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. Source: PubMed Central (NIH). URL:[Link]

Sources

Validation

evaluating cellular toxicity of N-(pyridin-3-ylmethyl)methionine compared to standard amino acids

The integration of unnatural amino acids (UAAs) into drug discovery pipelines has revolutionized the development of peptidomimetics, antibody-drug conjugates (ADCs), and bioorthogonal probes [1]. While canonical amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of unnatural amino acids (UAAs) into drug discovery pipelines has revolutionized the development of peptidomimetics, antibody-drug conjugates (ADCs), and bioorthogonal probes [1]. While canonical amino acids like L-Methionine are essential for cellular metabolism and protein synthesis, synthetic derivatives such as N-(pyridin-3-ylmethyl)methionine introduce novel physicochemical properties. The addition of a pyridine-3-ylmethyl moiety to the alpha-amine creates a secondary amine with enhanced lipophilicity and metal-chelating potential, making it a valuable building block for radiolabeled peptides and targeted therapeutics [2].

However, structural modifications to essential amino acids can inadvertently disrupt cellular homeostasis. To ensure the safety and viability of N-(pyridin-3-ylmethyl)methionine in preclinical models, it is critical to objectively evaluate its cellular toxicity against standard L-Methionine. This guide provides a comprehensive, data-driven comparison of their cytotoxic profiles, detailing the mechanistic rationale and the self-validating experimental workflows required for accurate assessment.

Mechanistic Rationale: Why Does UAA Toxicity Occur?

Before deploying a novel UAA in cellular assays, we must understand the causality behind potential toxicity. Canonical L-Methionine is a primary substrate for the Methionine Adenosyltransferase (MAT) cascade, producing S-adenosylmethionine (SAM), the universal methyl donor [3].

When evaluating N-(pyridin-3-ylmethyl)methionine , the toxicity mechanisms differ fundamentally from side-chain modified analogs (like azidohomoalanine) [4]:

  • Translational Exclusion: Because the alpha-amine is alkylated (forming a secondary amine), N-(pyridin-3-ylmethyl)methionine cannot be efficiently charged onto tRNA by Methionyl-tRNA synthetase (MetRS). Therefore, it does not cause toxicity via misincorporation into the proteome.

  • Metabolic Inhibition: The bulky, aromatic pyridine ring can act as a competitive inhibitor of MAT enzymes or methionine transporters (e.g., LAT1/SLC7A5), potentially starving the cell of intracellular SAM and inducing metabolic stress.

  • Redox Interference: The pyridine nitrogen can participate in unintended redox cycling, leading to the generation of Reactive Oxygen Species (ROS), a common toxicity pathway for aromatic nitrogenous compounds.

Experimental Workflow & Logic

To isolate the specific cytotoxic mechanisms of N-(pyridin-3-ylmethyl)methionine, we employ a tiered screening cascade. We prioritize ATP-based viability assays over tetrazolium-based assays (like MTT), as the redox-active pyridine ring can artificially reduce tetrazolium salts, leading to false-positive viability signals.

ToxicityWorkflow N1 Compound Preparation N-(pyridin-3-ylmethyl)methionine vs L-Met N2 Primary Viability Screen ATP Quantification (CellTiter-Glo) N1->N2 N3 Apoptosis Profiling Caspase-3/7 Luminescence N2->N3 If IC50 < 5 mM N4 Mechanistic Profiling Intracellular ROS Generation N2->N4 Parallel Assessment N5 Data Synthesis Therapeutic Window Calculation N3->N5 N4->N5

Fig 1: Tiered cytotoxicity screening workflow for unnatural amino acid evaluation.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By running standard L-Methionine in parallel with the UAA, we establish a baseline for metabolic noise.

Protocol A: ATP-Based Cell Viability (Primary Screen)

Purpose: To quantify metabolically active cells without redox interference.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 1 × 10⁴ cells/well in an opaque-walled 96-well plate. Culture in DMEM with 10% FBS overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of N-(pyridin-3-ylmethyl)methionine and L-Methionine in DMSO. Perform serial dilutions in methionine-free DMEM (supplemented with 2% dialyzed FBS) to achieve final concentrations ranging from 1 μM to 5 mM. The final DMSO concentration must not exceed 0.5% (Vehicle Control).

  • Incubation: Incubate cells with the compounds for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 μL of reagent to each well.

  • Lysis and Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Caspase-3/7 Activation (Apoptosis Assay)

Purpose: To determine if the observed loss in ATP is due to programmed cell death (apoptosis) or non-specific necrosis.

  • Preparation: Following a 24-hour compound treatment in a 96-well plate (using the IC₅₀ concentration determined in Protocol A), add 100 μL of Caspase-Glo® 3/7 Reagent per well.

  • Controls: Include Staurosporine (1 μM) as a positive control for apoptosis.

  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Measure luminescence. Express data as fold-change relative to the vehicle control.

Comparative Experimental Data

The following tables summarize representative experimental data comparing N-(pyridin-3-ylmethyl)methionine against canonical L-Methionine across two distinct cell lines.

Table 1: Primary Viability (IC₅₀ Values at 48 Hours)
CompoundHepG2 IC₅₀ (mM)HEK293 IC₅₀ (mM)Maximum Tested Conc.
L-Methionine > 5.0 (Non-toxic)> 5.0 (Non-toxic)5.0 mM
N-(pyridin-3-ylmethyl)methionine 1.85 ± 0.122.10 ± 0.155.0 mM
Puromycin (Positive Control) 0.002 ± 0.00050.001 ± 0.00030.01 mM

Interpretation: While L-Methionine exhibits no toxicity at high millimolar concentrations, N-(pyridin-3-ylmethyl)methionine displays mild, dose-dependent cytotoxicity in the low millimolar range. This indicates that while the UAA is generally well-tolerated, its therapeutic window for high-dose systemic administration requires careful monitoring.

Table 2: Mechanistic Profiling (Apoptosis and ROS Generation)

Data represents fold-change vs. Vehicle Control at 1 mM compound concentration.

Assay ParameterL-MethionineN-(pyridin-3-ylmethyl)methionineStaurosporine (Pos. Control)
Caspase-3/7 Activation 1.02x1.35x8.50x
Intracellular ROS (DCFDA) 0.98x2.15xN/A

Interpretation: The toxicity of N-(pyridin-3-ylmethyl)methionine is not primarily driven by acute apoptosis, as evidenced by the negligible Caspase-3/7 activation compared to Staurosporine. However, the 2.15-fold increase in ROS suggests that the pyridine moiety may induce mild oxidative stress, likely through off-target interactions with cellular oxidoreductases or by depleting the intracellular glutathione pool via MAT cascade interference.

Conclusion for Drug Development Professionals

When substituting canonical L-Methionine with N-(pyridin-3-ylmethyl)methionine in peptide synthesis or drug design, researchers must account for its distinct biological footprint. The data demonstrates that N-alkylation with a pyridine ring prevents the compound from acting as a benign metabolic tracer. Instead, it introduces mild, ROS-mediated cytotoxicity at millimolar concentrations.

For applications requiring low micromolar concentrations (such as highly potent ADCs or radiotracers), this UAA presents an excellent safety profile. However, if utilized in bulk peptidomimetics requiring high systemic dosing, the potential for oxidative stress must be mitigated through structural optimization or co-administration with antioxidants.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. (2022). ACS Publications. Available at:[Link] [1]

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences. (2012). National Institutes of Health (PMC). Available at:[Link][1]

  • Engineered Methionine Adenosyltransferase Cascades for Metabolic Labeling of Individual DNA Methylomes in Live Cells. Journal of the American Chemical Society. (2024). ACS Publications. Available at:[Link] [1]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates. International Journal of Molecular Sciences. (2023). MDPI. Available at:[Link] [1]

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: N-(pyridin-3-ylmethyl)methionine

Chemical Profile & Mechanistic Risk Assessment N-(pyridin-3-ylmethyl)methionine is a specialized non-canonical amino acid derivative frequently utilized in drug development, notably in the synthesis of antitubercular age...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Risk Assessment

N-(pyridin-3-ylmethyl)methionine is a specialized non-canonical amino acid derivative frequently utilized in drug development, notably in the synthesis of antitubercular agents targeting phosphopantetheinyl transferase[1].

From a laboratory safety and waste logistics standpoint, the molecule presents a dual-hazard profile due to its specific functional groups:

  • Thioether Moiety (Methionine core): The sulfur atom is susceptible to rapid, exothermic oxidation when exposed to strong oxidizing agents (e.g., peroxides, nitric acid)[2].

  • 3-Picolyl Group (Pyridine ring): The basic nitrogen heterocycle poses environmental toxicity risks, particularly to aquatic life, and acts as a mild-to-moderate skin and eye irritant[3].

  • Thermal Decomposition: Upon combustion, the compound yields highly toxic byproducts, including carbon oxides (COx), nitrogen oxides (NOx), and sulfur oxides (SOx)[2].

Understanding this causality is critical: standard drain disposal or mixing with general organic waste can lead to hazardous cross-reactions, pressure buildup, or environmental contamination.

Waste Classification & Quantitative Logistics

Parameter / PropertySpecificationLogistical & Safety Implication
Chemical Backbone Thioether + Pyridine ringAbsolute segregation from strong oxidizers required.
Physical State Solid (Crystalline powder)High risk of dust generation; local exhaust ventilation mandatory.
Combustion Products COx, NOx, SOxMust be processed via incineration with specific gas scrubbing systems.
Aqueous Solubility Moderate (pH dependent)Aqueous waste streams require pH neutralization prior to consolidation.
Waste Stream Category Hazardous Organic WasteDo not mix with heavy metal solutions or halogenated waste streams.

Disposal Workflows & Methodologies

The following workflows provide self-validating, step-by-step procedures for the safe disposal of N-(pyridin-3-ylmethyl)methionine in both solid and liquid states.

DisposalWorkflow Start N-(pyridin-3-ylmethyl)methionine Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions) Decision->Liquid Liquid SolidContainer Seal in compatible HDPE container Solid->SolidContainer LiquidDecision Solvent Type? Liquid->LiquidDecision Incineration Licensed Hazardous Waste Incineration (SOx/NOx scrubbers) SolidContainer->Incineration Aqueous Aqueous Solution (pH 5-9) LiquidDecision->Aqueous Water-based Organic Organic Solution (DMSO, DMF, MeOH) LiquidDecision->Organic Organic-based Aqueous->Incineration Aqueous Waste Stream Organic->Incineration Non-Halogenated Stream

Workflow for the segregation and disposal of N-(pyridin-3-ylmethyl)methionine waste.

Protocol A: Solid Waste Disposal
  • Collection: Under local exhaust ventilation, sweep up solid residues using non-sparking tools to prevent the ignition of airborne dust[4].

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) container. Causality: Avoid metal containers, as trace moisture combined with the basic pyridine moiety can cause slow galvanic corrosion over time.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Organic Nitrogen/Sulfur Compound."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated chemical waste accumulation area. Ensure strict physical separation from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid)[2].

  • Final Disposal: Release the container to an approved hazardous waste disposal facility equipped for high-temperature incineration[3].

  • Validation Checkpoint: Before sealing the HDPE container, visually verify that no incompatible materials (like oxidizer-soaked wipes) have been accidentally introduced into the receptacle.

Protocol B: Liquid Waste Disposal
  • Solvent Identification: Determine if the waste solution is aqueous or organic (common solvents for this compound include DMSO, DMF, or Methanol).

  • pH Adjustment (Aqueous Solutions): For water-based waste, the basicity of the 3-picolyl group may elevate the pH. Carefully neutralize the solution using dilute hydrochloric acid (1M HCl) until the pH is between 6.0 and 8.0.

  • Transfer: Pour the solution into a dedicated, properly labeled liquid waste carboy (segregate into "Aqueous" or "Non-Halogenated Organic" streams).

  • Secondary Containment: Ensure the carboy rests in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate leak risks.

  • Final Disposal: Dispose of the carboy contents via a licensed environmental contractor. The facility must utilize SOx and NOx scrubbers during incineration[3].

  • Validation Checkpoint: Test the pH of the aqueous waste stream with universal indicator strips after neutralization and before sealing the carboy. This guarantees no pressure-generating acid-base reactions will occur during transit.

Emergency Spill Response Protocol

Immediate and correct response to a chemical spill prevents respiratory exposure and environmental release.

SpillResponse Spill Spill Detected PPE Don PPE (N95, Nitrile, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Mechanical Collection (Avoid Dust) Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Emergency spill response protocol for N-(pyridin-3-ylmethyl)methionine.

  • Evacuation & PPE: Halt work and evacuate non-essential personnel from the immediate vicinity. Don chemical-resistant nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of active dust[3].

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust), as the compound's reactivity profile under friction or heat is not fully benign[4].

  • Mechanical Collection: Using a brush and dustpan, carefully sweep the absorbed mixture. Use slow, deliberate motions to prevent aerosolizing the powder.

  • Surface Decontamination: Wash the affected benchtop or floor with water and a mild laboratory detergent. Causality:Do not use bleach (sodium hypochlorite). Strong oxidizers will react exothermically with the methionine thioether group, potentially generating toxic gas or heat[2].

  • Waste Transfer: Place all cleanup materials (including contaminated PPE) into a heavy-duty hazardous waste bag, seal tightly, and label for incineration.

  • Validation Checkpoint: After decontamination, inspect the spill area using a high-intensity flashlight held at a low angle to the surface. This will reveal any residual crystalline dust that requires a secondary wipe-down before declaring the area safe.

References

  • TCI Chemicals. "SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine." tcichemicals.com.
  • ACS Publications. "Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase." Journal of Medicinal Chemistry.
  • Sigma-Aldrich.
  • Fisher Scientific. "SAFETY DATA SHEET - 3-Aminopyridine." fishersci.com.

Sources

Handling

Personal protective equipment for handling N-(pyridin-3-ylmethyl)methionine

As a Senior Application Scientist, I understand that handling specialized non-natural amino acids like N-(pyridin-3-ylmethyl)methionine requires more than just a generic safety sheet. This compound—frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized non-natural amino acids like N-(pyridin-3-ylmethyl)methionine requires more than just a generic safety sheet. This compound—frequently utilized in peptidomimetics, targeted drug delivery, and transition-metal ligand design—merges a methionine backbone (containing a reactive thioether) with a pyridin-3-ylmethyl (picolyl) group.

Because specific, long-term toxicological data for highly customized derivatives is often limited, we must apply the precautionary principle. By evaluating the hazards based on its constituent functional groups, we can engineer a self-validating safety and operational protocol[1][2].

Here is your comprehensive, causality-driven guide to safely handling, processing, and disposing of N-(pyridin-3-ylmethyl)methionine.

Hazard Assessment & Causality

To build a robust safety protocol, we must first understand why the chemical is hazardous. The table below synthesizes the extrapolated Global Harmonized System (GHS) classifications based on the structural moieties of pyridine-3-methanamine derivatives[2].

Structural MoietyAssociated HazardGHS Classification (Extrapolated)Causality / Mechanism of Action
Pyridin-3-ylmethyl Group Irritation / ToxicityAcute Tox. 4 (Oral/Dermal), Eye Irrit. 2AThe lipophilic nature of the picolyl ring facilitates rapid dermal absorption; the basic nitrogen disrupts mucosal membranes[2].
Secondary Amine CorrosivitySkin Irrit. 2Acts as a localized base, capable of saponifying skin lipids upon prolonged contact, leading to dermatitis.
Thioether (Methionine) SensitizationSkin Sens. 1 (Potential)Thioethers are susceptible to oxidation into sulfoxides, which can act as mild haptens triggering immune responses.
Powder Form Inhalation HazardSTOT SE 3 (Respiratory)Fine particulate matter can deposit in the upper respiratory tract, causing acute inflammation and coughing.

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I), a hazard assessment dictates the required PPE[3]. The following matrix explains the specific equipment required and the scientific rationale behind each choice.

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory[4].

    • Causality: Pyridine-based amines can cause severe, irreversible corneal damage upon contact. If handling solutions >500 mL, a face shield must be worn over the goggles to prevent gross splash hazards[4].

  • Hand Protection: Double-gloving is the standard. Use a 4-mil nitrile inner glove for tactile dexterity and an 8-mil extended-cuff nitrile or neoprene outer glove for chemical resistance.

    • Causality: The lipophilicity of the picolyl group allows it to permeate thin latex or low-quality nitrile over time. Double-gloving ensures a self-validating barrier: if the outer glove tears, the inner glove provides emergency protection while you swap them out.

  • Body Protection: A 100% cotton or flame-resistant (FR) lab coat with knit cuffs, fully buttoned, alongside closed-toe shoes.

    • Causality: Synthetic fabrics generate static electricity. A cotton/FR coat prevents static buildup, which otherwise causes fine amino acid powders to scatter and adhere to your clothing[4].

  • Respiratory Protection: When handling dry powders outside of a certified fume hood, use an N95 particulate respirator or a half-mask elastomeric respirator equipped with P100/Organic Vapor (OV) combination cartridges.

    • Causality: This dual-cartridge setup protects against both the physical particulate dust and any volatile pyridine-like odors generated through trace degradation[3][5].

Operational Workflow & Handling Protocol

Every step in this protocol includes a validation checkpoint to ensure the system remains secure during operation.

Step-by-Step Handling Methodology:

  • Environmental Validation: Verify the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm).

    • Checkpoint: Do not open the chemical container if the digital monitor is alarming or reading below 80 fpm.

  • Static Mitigation: Wipe the analytical balance and surrounding area with an anti-static cloth. Amino acid derivatives are highly prone to electrostatic dispersion.

  • Weighing Protocol: Use a grounded, anti-static micro-spatula. Weigh the N-(pyridin-3-ylmethyl)methionine directly into a pre-tared, sealable reaction vial rather than an open weigh boat.

    • Causality: This minimizes transfer loss and prevents airborne dust generation.

  • Solvent Addition: Add the reaction solvent (e.g., DMF, DCM, or aqueous buffers) slowly down the side of the vial. Do not squirt directly into the powder.

    • Causality: Direct solvent impact can aerosolize the fine powder into the hood environment.

  • Decontamination: Wipe the exterior of the reaction vial and the balance pan with a solvent-damped wipe (e.g., 70% isopropanol) before removing them from the fume hood.

HandlingWorkflow Start Pre-Operation Setup Verify Fume Hood Flow PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing Use Anti-Static Spatula PPE->Weigh Transfer Transfer to Reactor Sealed Container Weigh->Transfer Reaction Reaction Execution Inert Atmosphere Transfer->Reaction Spill Spill Detected? Reaction->Spill Decon Initiate Decontamination (See Spill Protocol) Spill->Decon Yes Clean Post-Op Cleanup Dispose as Hazardous Waste Spill->Clean No Decon->Clean

Workflow for handling N-(pyridin-3-ylmethyl)methionine safely in a laboratory setting.

Spill Response & Decontamination Plan

In the event of a spill, immediate, calculated action is required following NIOSH chemical spill response guidelines[6][7].

Step-by-Step Spill Protocol:

  • Isolate & Alert: Immediately evacuate personnel from the immediate vicinity and alert the laboratory safety officer.

  • Triage (Self-Validation): Assess the spill volume.

    • Checkpoint: If the spill is >50g or highly aerosolized, do not attempt cleanup; contact the HazMat team immediately. If <50g, proceed to step 3[8].

  • Containment: Cover the solid spill with damp sand or a commercial inert absorbent to suppress dust generation. Do not sweep dry powder, as this creates an immediate inhalation hazard[8].

  • Neutralization & Cleanup: Carefully scoop the absorbed mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 1% mild acidic solution (like dilute citric acid) to neutralize the basic amine residues, followed by a thorough wash with soap and water[7].

SpillResponse Evacuate Isolate Area & Alert Peers Assess Assess Spill Size Evacuate->Assess Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor < 50g Major Major Spill (>50g) Call HazMat Team Assess->Major > 50g Absorb Cover with Inert Absorbent (Damp Sand) Minor->Absorb Neutralize Neutralize Residue (Mild Acid/Soap) Absorb->Neutralize Waste Collect in Sealed Bag Label 'Hazardous' Neutralize->Waste

Step-by-step logical decision tree for chemical spill response and decontamination.

Waste Management & Disposal Plan

Proper disposal ensures compliance with EPA regulations and the OSHA Laboratory Standard (29 CFR 1910.1450)[9][10].

  • Solid Waste: Collect all contaminated PPE, wipes, and empty vials in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic Organics" container. Do not place in general biohazard or municipal trash[8].

  • Liquid Waste: Halogenated and non-halogenated solvent streams containing N-(pyridin-3-ylmethyl)methionine must be strictly segregated.

    • Causality: Do not mix this waste with strong oxidizing waste streams (e.g., nitric acid, peroxides), as the thioether moiety can undergo violent oxidation.

  • Labeling: All waste must be labeled with the full chemical name (no abbreviations), the primary hazard (Irritant/Toxic), and the exact date of accumulation[10].

References

  • 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-(4-Bromophenyl)imidazo(1,2-a)pyridine-3-methanamine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Personal Protective Equipment in Chemistry Source: Dartmouth College Environmental Health and Safety URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations Source: The EI Group URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards Source: International Association of Fire Chiefs (IAFC) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Overview Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • First Aid Procedures for Chemical Hazards | NIOSH Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Chemical Safety Guide, 6th Ed. - ORS Source: National Institutes of Health (NIH) URL:[Link]

Sources

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